Product packaging for (3R)-3-isopropenyl-6-oxoheptanoic acid(Cat. No.:)

(3R)-3-isopropenyl-6-oxoheptanoic acid

Cat. No.: B1203135
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3R)-3-isopropenyl-6-oxoheptanoic acid, with the molecular formula C10H16O3 and CAS number 4436-82-2 , is a chiral chemical compound of interest in research and development. This compound is characterized as a colorless clear liquid with a distinctive floral, fatty odor profile . It is classified as a Flavor and Fragrance Chemical (FEMA 4461), indicating its application in the development of aromatic compounds and taste agents . Researchers value this specific (3R)-enantiomer for studying stereospecific reactions and biological interactions where chirality is critical. Typical product specifications include a high assay of 98.00 to 100.00% and a boiling point of 328.00 to 330.00 °C at 760.00 mm Hg . Other key physicochemical properties include: a specific gravity of 1.00900 to 1.03900 @ 20.00 °C, a refractive index of 1.44000 to 1.48000 @ 20.00 °C, a vapor pressure of 0.000027 mm/Hg @ 25.00 °C, and a calculated logP (o/w) of 1.40 . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1203135 (3R)-3-isopropenyl-6-oxoheptanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m1/s1

InChI Key

NJOIWWRMLFSDTM-SECBINFHSA-N

SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Isomeric SMILES

CC(=C)[C@H](CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthesis pathway for (3R)-3-isopropenyl-6-oxoheptanoic acid, a chiral molecule with potential applications as a building block in drug development and natural product synthesis. Due to the absence of a direct, established synthesis in the current literature, this guide presents a rational, multi-step approach based on well-documented and analogous reactions. The proposed pathway leverages a chiral auxiliary-controlled conjugate addition to establish the desired (R)-stereochemistry at the C3 position.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (1), suggests a key disconnection at the C3-C4 bond. This bond can be formed via a Michael-type conjugate addition of an isopropenyl nucleophile to a suitable α,β-unsaturated carbonyl compound. To control the stereochemistry at the C3 chiral center, a chiral auxiliary, such as an Evans oxazolidinone, can be employed. The 6-oxoheptanoic acid backbone can be derived from the commercially available 6-oxoheptanoic acid.

This leads to a proposed forward synthesis commencing with the protection of the ketone in 6-oxoheptanoic acid, followed by introduction of unsaturation, attachment of a chiral auxiliary, diastereoselective conjugate addition of an isopropenyl group, and subsequent removal of the auxiliary and deprotection.

Proposed Synthesis Pathway

The proposed synthesis of this compound is illustrated in the following workflow diagram.

Synthesis_Pathway A 6-Oxoheptanoic acid B Ketone Protection A->B Ethylene glycol, p-TsOH C Protected 6-oxoheptanoic acid B->C D α-Bromination C->D NBS, HBr E α-Bromo protected keto-acid D->E F Elimination E->F LiBr, Li2CO3, DMF G Protected α,β-unsaturated acid F->G H Attachment of Chiral Auxiliary G->H (R)-4-benzyl-2-oxazolidinone, Pivaloyl chloride, Et3N I N-Acyl Oxazolidinone H->I J Conjugate Addition I->J Isopropenylmagnesium bromide, CuI, THF K Diastereomerically enriched product J->K L Auxiliary Cleavage K->L LiOH, H2O2 M Protected this compound L->M N Deprotection M->N aq. HCl O This compound N->O

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, analogous experimental protocols for the key steps in the proposed synthesis pathway. These protocols are adapted from established literature procedures for similar transformations and may require optimization for this specific synthesis.

Step 1: Protection of the Ketone in 6-Oxoheptanoic Acid

Objective: To protect the ketone functionality of 6-oxoheptanoic acid as a ketal to prevent its interference in subsequent reactions.

Methodology:

  • To a solution of 6-oxoheptanoic acid (1.0 eq.) in toluene are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the protected 6-oxoheptanoic acid.

Quantitative Data (Analogous Reaction):

ReactantProductYieldReference
Levulinic acid4,4-(Ethylenedioxy)pentanoic acid>95%
Step 2: Introduction of α,β-Unsaturation

Objective: To introduce a double bond in conjugation with the carboxylic acid functionality to create a Michael acceptor.

Methodology:

  • α-Bromination: The protected 6-oxoheptanoic acid (1.0 eq.) is treated with N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 48% aqueous hydrobromic acid. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then worked up by extraction with diethyl ether, and the organic layer is washed with water and brine, dried, and concentrated.

  • Elimination: The crude α-bromo acid is dissolved in dimethylformamide (DMF), and lithium bromide (1.5 eq.) and lithium carbonate (1.5 eq.) are added. The mixture is heated to 120 °C and stirred until the elimination is complete (monitored by TLC). The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The organic extracts are washed with water and brine, dried, and concentrated to give the protected α,β-unsaturated acid.

Quantitative Data (Analogous Reaction):

ReactionReactantProductYieldReference
α-Bromination & EliminationCarboxylic Acidα,β-Unsaturated Carboxylic Acid60-80%
Step 3: Attachment of Chiral Auxiliary

Objective: To attach a chiral auxiliary to the α,β-unsaturated acid to direct the stereochemistry of the subsequent conjugate addition.

Methodology:

  • To a solution of the protected α,β-unsaturated acid (1.0 eq.) in dichloromethane at 0 °C is added triethylamine (1.2 eq.) followed by pivaloyl chloride (1.1 eq.). The mixture is stirred for 1 hour.

  • In a separate flask, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) is dissolved in dichloromethane and cooled to -78 °C. n-Butyllithium (1.0 eq.) is added, and the solution is stirred for 15 minutes.

  • The mixed anhydride solution from the first step is then transferred via cannula to the lithium salt of the oxazolidinone. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is quenched with saturated ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Analogous Reaction):

ReactantChiral AuxiliaryProductYieldReference
Crotonic acid(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-Crotonyl oxazolidinone>90%[1]
Step 4: Diastereoselective Conjugate Addition

Objective: To introduce the isopropenyl group at the β-position of the N-acyl oxazolidinone with high diastereoselectivity.

Methodology:

  • In a flame-dried flask under an argon atmosphere, copper(I) iodide (1.5 eq.) is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Isopropenylmagnesium bromide (3.0 eq., as a solution in THF) is added dropwise, and the mixture is stirred for 30 minutes to form the isopropenylcuprate reagent.

  • A solution of the N-acyl oxazolidinone (1.0 eq.) in THF is added dropwise to the cuprate solution at -78 °C.

  • The reaction is stirred at -78 °C for several hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by NMR analysis of the crude product, which is then purified by column chromatography.

Quantitative Data (Analogous Reaction):

Michael AcceptorNucleophileDiastereomeric ExcessYieldReference
N-enoyl oxazolidinoneAlkyl cuprate>95%80-95%[2]
Step 5: Cleavage of Chiral Auxiliary and Deprotection

Objective: To remove the chiral auxiliary and the ketal protecting group to yield the final product.

Methodology:

  • Auxiliary Cleavage: The purified product from the conjugate addition (1.0 eq.) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq.) is added, followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq.). The mixture is stirred at 0 °C for 4 hours. The reaction is then quenched with an aqueous solution of sodium sulfite. The mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the protected this compound.

  • Deprotection: The protected acid is dissolved in a mixture of acetone and 1 M aqueous HCl. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound. The product should be characterized by NMR, mass spectrometry, and its optical rotation measured.

Quantitative Data (Analogous Reaction):

ReactionSubstrateProductYieldReference
Auxiliary CleavageN-acyl oxazolidinoneCarboxylic acid>90%[1]
Ketal DeprotectionAcetal/KetalKetone>90%[3]

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the experimental work.

Experimental_Workflow cluster_StartingMaterial Starting Material Preparation cluster_CoreReaction Stereoselective Synthesis cluster_FinalSteps Final Product Isolation Start 6-Oxoheptanoic Acid Protect Ketal Protection Start->Protect Unsaturate α,β-Unsaturation Protect->Unsaturate AttachAux Attach Chiral Auxiliary Unsaturate->AttachAux ConjugateAdd Diastereoselective Conjugate Addition AttachAux->ConjugateAdd CleaveAux Cleave Chiral Auxiliary ConjugateAdd->CleaveAux Deprotect Deprotection CleaveAux->Deprotect Purify Purification & Characterization Deprotect->Purify

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and actionable synthetic strategy for obtaining this compound. While a direct literature precedent is unavailable, the proposed pathway is constructed from well-established and reliable chemical transformations. The use of a chiral auxiliary is a robust method for controlling the stereochemistry of the key bond-forming step. The provided analogous experimental protocols and quantitative data serve as a strong foundation for researchers to embark on the synthesis of this valuable chiral building block. Successful execution of this synthesis will require careful optimization of reaction conditions and thorough characterization of all intermediates and the final product.

References: Analogous ketal protection procedures are widely documented in organic synthesis textbooks and literature. Standard procedures for α-halogenation and elimination to form α,β-unsaturated carboxylic acids can be found in advanced organic chemistry texts. [1] Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. [2] Asymmetric conjugate addition reactions using Evans auxiliaries are extensively reviewed in the literature. [3] Standard deprotection protocols for ketals are readily available in the chemical literature.

References

(3R)-3-Isopropenyl-6-Oxoheptanoic Acid: A Review of Current Biological Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 1, 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid, a chiral monoterpenoid and oxo-fatty acid, is a molecule with a currently limited publicly documented biological activity profile beyond its application as a flavoring agent. Despite its classification within chemical families known for diverse pharmacological effects, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of its specific interactions with biological systems. This technical guide summarizes the available information on this compound and highlights the dearth of quantitative data, experimental protocols, and defined signaling pathways, thereby identifying a clear opportunity for future research.

Introduction

This compound is a C10 carboxylic acid featuring a ketone group and an isopropenyl moiety, conferring upon it characteristics of both monoterpenoids and oxo-fatty acids. Its chemical structure suggests the potential for biological activity, as compounds within these classes are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. However, the primary role of 3-isopropenyl-6-oxoheptanoic acid (in its racemic or specific stereoisomeric forms) to date has been in the food industry as a flavoring ingredient.[1][2]

This document aims to provide an in-depth overview of the known biological activities of this compound. However, extensive searches of scientific databases have yielded minimal specific data. Therefore, this guide will present the limited available information and discuss the general biological context of related compound classes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases such as PubChem.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃PubChem[3]
Molecular Weight 184.23 g/mol PubChem[3]
IUPAC Name (3R)-3-(prop-1-en-2-yl)-6-oxoheptanoic acidPubChem[3]
ChEBI ID CHEBI:37287ChEBI
Appearance Colorless clear liquidJECFA[1]
Odor Fatty, floralJECFA[1]
Solubility Practically insoluble in water; Soluble in ethanolJECFA[1]

Table 1: Chemical and Physical Properties of this compound.

Known Biological Information and Safety Evaluation

The most definitive information regarding the biological effects of 3-isopropenyl-6-oxoheptanoic acid comes from its evaluation as a food additive. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] This evaluation is based on toxicological data that, while ensuring safety for consumption, does not typically explore potential therapeutic activities.

No peer-reviewed studies detailing specific pharmacological activities, such as receptor binding affinities, enzyme inhibition constants (e.g., IC50), or effects on cell signaling pathways, have been identified for this compound.

Potential Biological Activities: A Contextual Overview

Given the lack of direct evidence, we can infer potential areas of biological activity by examining related classes of compounds.

Monoterpenoids

Monoterpenes, a class of terpenes with the molecular formula C₁₀H₁₆, are known for a wide array of biological activities. Many monoterpenes exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The isopropenyl group in this compound is a common structural feature in many biologically active monoterpenes.

Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids containing a ketone group. These molecules are often intermediates in fatty acid metabolism and can possess signaling functions. Some oxo-fatty acids have been reported to exhibit anti-inflammatory and cytotoxic activities.

Experimental Protocols and Methodologies

A critical component of a technical guide is the detailed description of experimental protocols. Due to the absence of published studies on the biological activity of this compound, no such protocols can be provided.

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding the signaling pathways or specific molecular targets that may be modulated by this compound.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram is provided.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development Compound This compound In_Vitro_Screening In Vitro Bioactivity Screening (e.g., Cell Viability, Enzyme Assays) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Target_Identification Target Identification (e.g., Proteomics, Genetics) Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicology) Pathway_Analysis->In_Vivo_Models ADME_Tox ADME/Tox Profiling In_Vivo_Models->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Figure 1. A generalized experimental workflow for characterizing the biological activity of a novel chemical entity.

Quantitative Data Summary

As no quantitative data on the biological activity of this compound has been found in the public domain, no data tables can be presented.

Conclusion and Future Directions

The current body of scientific knowledge on the specific biological activities of this compound is exceedingly limited. Its established use as a flavoring agent and the corresponding safety assessments provide a baseline for its toxicological profile at low concentrations. However, its potential as a pharmacologically active agent remains unexplored.

The structural characteristics of this molecule, placing it at the intersection of monoterpenoids and oxo-fatty acids, suggest that it may possess latent biological activities. Future research should focus on:

  • Broad-spectrum bioactivity screening: Utilizing a panel of in vitro assays to investigate potential antimicrobial, anti-inflammatory, cytotoxic, and receptor-modulating effects.

  • Target identification studies: Employing modern chemical biology techniques to identify potential protein targets.

  • In vivo studies: Based on promising in vitro results, investigating the effects of this compound in relevant animal models.

The lack of data for this compound represents a clear opportunity for novel discovery in the field of pharmacology and drug development.

References

chemical and physical properties of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral carboxylic acid belonging to the class of oxo fatty acids. Its structure, featuring both a ketone and a carboxylic acid functional group, along with a chiral center, suggests potential biological activity and makes it a molecule of interest for researchers in various fields, including drug discovery and metabolic studies. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines plausible experimental protocols for its synthesis and purification based on established chemical principles, and explores its potential biological significance, particularly in the context of cellular signaling pathways.

Chemical and Physical Properties

This compound, a C10 oxo fatty acid, possesses a unique molecular architecture that dictates its chemical and physical behavior. While specific experimental data for the (3R)-enantiomer is limited, a combination of computed data and experimental values for the racemic mixture provides a solid foundation for its characterization.

Structure and Nomenclature
  • IUPAC Name: this compound[1]

  • Synonyms: (3R)-4-methyl-3-(3-oxobutyl)pent-4-enoic acid, 6-oxo-3R-(prop-1-en-2-yl)heptanoic acid[1]

  • Molecular Formula: C₁₀H₁₆O₃[1]

  • Molecular Weight: 184.23 g/mol [1][2]

  • Chemical Structure:

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that where experimental data for the specific (3R)-enantiomer is unavailable, data for the racemic mixture (3-isopropenyl-6-oxoheptanoic acid) is provided as a close approximation.

Table 1: General and Computed Properties

PropertyValueSource
Molecular Weight 184.23 g/mol PubChem[1][2]
Monoisotopic Mass 184.109944368 DaPubChem[1][2]
XLogP3 1.3PubChem[1][2]
Topological Polar Surface Area 54.4 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem

Table 2: Experimental Physical Properties (for racemic 3-isopropenyl-6-oxoheptanoic acid)

PropertyValueSource
Physical Description Colorless clear liquid; Fatty floral aromaJECFA[2]
Boiling Point 328.00 to 330.00 °C @ 760.00 mm HgThe Good Scents Company
Density 1.009 - 1.039 g/cm³ at 20 °CJECFA[2]
Refractive Index 1.440 - 1.480 at 20 °CJECFA[2]
Solubility Practically insoluble in water; Soluble in ethanolJECFA[2]
Flash Point 168.89 °C (336.00 °F)The Good Scents Company

Experimental Protocols

Proposed Enantioselective Synthesis Workflow

The synthesis of a chiral molecule like this compound would likely involve an asymmetric alkylation or a Michael addition as the key stereochemistry-determining step. A potential synthetic route could start from a readily available chiral precursor or employ a chiral auxiliary or catalyst.

G cluster_0 Synthetic Pathway Start Commercially available chiral starting material (e.g., (R)-citronellal) Step1 Oxidation of the aldehyde to a carboxylic acid Start->Step1 Step2 Protection of the carboxylic acid Step1->Step2 Step3 Ozonolysis of the double bond to form a keto-aldehyde Step2->Step3 Step4 Wittig reaction to introduce the isopropenyl group Step3->Step4 Step5 Deprotection of the carboxylic acid Step4->Step5 End This compound Step5->End G Crude_Sample Racemic or enantioenriched sample dissolved in mobile phase HPLC_System Chiral HPLC System (Pump, Injector, Column) Crude_Sample->HPLC_System Separation Separation on Chiral Stationary Phase HPLC_System->Separation Detection UV Detector Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Pure_R_Enantiomer Purified (3R)-enantiomer Fraction_Collection->Pure_R_Enantiomer Pure_S_Enantiomer Purified (S)-enantiomer Fraction_Collection->Pure_S_Enantiomer cluster_0 Potential PPAR Signaling Pathway Ligand This compound (Potential Ligand) PPAR PPARα/γ Ligand->PPAR Binds and Activates Complex PPAR-RXR Heterodimer PPAR->Complex Forms Heterodimer with RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) in Target Gene Promoters Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Biological_Response Biological Response (e.g., Lipid Metabolism, Inflammation) Transcription->Biological_Response

References

Spectroscopic Profile of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3R)-3-isopropenyl-6-oxoheptanoic acid. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted ¹H and ¹³C NMR data, which serve as a valuable reference for researchers, scientists, and professionals in drug development and natural product chemistry. The guide also outlines a comprehensive experimental protocol for acquiring such data and includes a workflow for general spectroscopic analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced algorithms that account for the molecule's three-dimensional structure and electronic environment. The data is presented for a standard solvent, deuterated chloroform (CDCl₃), which is commonly used for small organic molecule analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom NumberMultiplicityPredicted Chemical Shift (ppm)
1s1.72
2s4.88
2's4.75
3m2.60
4am1.85
4bm1.70
5at2.50
5bt2.50
6ad2.35
6bd2.30
7s2.15
OHbr s11.5 (highly variable)

Atom numbering corresponds to the IUPAC nomenclature for (3R)-6-oxo-3-(prop-1-en-2-yl)heptanoic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)
122.5
2112.8
C=CH₂145.2
345.1
430.2
542.8
641.5
7208.5
C=O (acid)179.0

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution (final concentration ~0.03-0.05% v/v). TMS will serve as the reference for chemical shifts (0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Spectrometer Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. ¹H NMR Data Acquisition:

  • Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be needed for dilute samples.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Angle: 30 degrees.

  • Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

  • Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than ¹H.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Apply baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Chemical Compound cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_reporting Finalization Sample_Isolation Isolation & Purification Sample_Prep Sample Preparation for Analysis Sample_Isolation->Sample_Prep NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Sample_Prep->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample_Prep->MS IR_UV Other Techniques (IR, UV-Vis) Sample_Prep->IR_UV Spectral_Processing Spectral Processing & Peak Picking NMR->Spectral_Processing MS->Spectral_Processing IR_UV->Spectral_Processing Data_Interpretation Data Interpretation & Fragment Assembly Spectral_Processing->Data_Interpretation Structure_Proposal Proposed Structure Data_Interpretation->Structure_Proposal Structure_Verification Structure Verification (Comparison with predicted data or synthesis) Structure_Proposal->Structure_Verification Final_Report Reporting & Publication Structure_Verification->Final_Report

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Unraveling (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-isopropenyl-6-oxoheptanoic acid , a specific stereoisomer of 3-isopropenyl-6-oxoheptanoic acid, presents a molecule of interest within the realm of organic chemistry and biochemistry. This technical guide serves to consolidate the available physicochemical data, explore its structural characteristics, and provide a foundational understanding for researchers and professionals in drug development. While information regarding its specific discovery and biological signaling pathways remains limited in publicly accessible literature, this document lays the groundwork for future investigation by summarizing its known properties and outlining general methodologies relevant to its study.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are primarily derived from computational models and database entries, providing a theoretical baseline for experimental work.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃PubChem
Molecular Weight 184.23 g/mol PubChem[1]
IUPAC Name (3R)-6-oxo-3-(prop-1-en-2-yl)heptanoic acidPubChem[1]
ChEBI ID CHEBI:37287ChEBI[2]
KEGG ID C11405PubChem[1]
Computed XLogP3 1.3PubChem[1]
Monoisotopic Mass 184.109944368 DaPubChem[1]

Structural Context and Chirality

This compound is an optically active oxo fatty acid.[1] Its structure features a heptanoic acid backbone with two key functional groups: a ketone at the 6-position and an isopropenyl group at the 3-position. The designation "(3R)" specifies the stereochemical configuration at the chiral center, carbon-3. This precise spatial arrangement is crucial as enantiomers can exhibit significantly different biological activities. It is the enantiomer of (3S)-3-isopropenyl-6-oxoheptanoic acid.[1]

Discovery and Isolation: A Gap in the Literature

Potential Methodologies for Isolation and Purification

While a specific protocol for this compound is elusive, general principles of chiral separation and purification of organic acids can be applied. The following workflow outlines a hypothetical approach for its isolation and purification, should a synthetic route or natural source be identified.

G General Experimental Workflow for Isolation and Purification A Racemic Synthesis or Natural Product Extraction B Crude Product A->B C Chiral Chromatography (e.g., HPLC with Chiral Stationary Phase) B->C D Separated Enantiomers ((3R) and (3S) fractions) C->D E Fraction Collection and Solvent Evaporation D->E F Purified (3R)-enantiomer E->F G Structural Verification (NMR, Mass Spectrometry, etc.) F->G

Caption: Hypothetical workflow for the isolation and purification of this compound.

Experimental Protocols: A Generalized Approach

1. Chiral Separation via High-Performance Liquid Chromatography (HPLC):

  • Principle: This is a primary technique for separating enantiomers. A racemic mixture of 3-isopropenyl-6-oxoheptanoic acid would be passed through an HPLC column containing a chiral stationary phase (CSP). The differential interaction of the (3R) and (3S) enantiomers with the CSP leads to different retention times, allowing for their separation.

  • Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving a wide range of chiral compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would consist of a mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethanol. The exact ratio would need to be optimized to achieve baseline separation.

  • Detection: A UV detector would likely be suitable for monitoring the elution of the compounds.

  • Fraction Collection: Fractions corresponding to the elution peak of the (3R)-enantiomer would be collected.

2. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure of the isolated compound, ensuring the correct connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Chiroptical Methods: To confirm the absolute stereochemistry as (3R), techniques such as optical rotation measurement or circular dichroism (CD) spectroscopy would be necessary. Comparison of the obtained data with theoretical calculations or data from a known standard would provide confirmation.

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. The racemic mixture, 3-isopropenyl-6-oxoheptanoic acid, is noted for its use as a flavoring agent.[3] However, the specific biological roles of the individual enantiomers remain uninvestigated.

Given its structure as an oxo fatty acid, it could potentially interact with various metabolic pathways. The following diagram illustrates a logical relationship for investigating its potential biological role, starting from the purified compound.

G Logical Framework for Investigating Biological Activity A Purified this compound B In Vitro Assays (e.g., enzyme inhibition, receptor binding) A->B C Cell-Based Assays (e.g., cytotoxicity, signaling pathway activation) A->C D Identification of Molecular Targets B->D C->D E In Vivo Studies (Animal Models) D->E F Elucidation of Pharmacokinetic and Pharmacodynamic Properties E->F

Caption: A proposed logical workflow for the future investigation of the biological activity of this compound.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties. However, a significant gap exists in the scientific literature regarding its discovery, a detailed and validated protocol for its isolation or enantioselective synthesis, and its biological function. The methodologies and frameworks presented here offer a starting point for researchers interested in exploring this molecule. Future studies are necessary to uncover its potential role in biological systems and to develop efficient methods for its stereoselective synthesis and purification, which would be crucial for its potential application in drug development and other scientific disciplines.

References

An In-Depth Technical Guide on (3R)-3-isopropenyl-6-oxoheptanoic acid: IUPAC Nomenclature and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the IUPAC nomenclature and chemical structure of (3R)-3-isopropenyl-6-oxoheptanoic acid, a molecule of interest to researchers and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature

The formal IUPAC name for the compound is (3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid [1]. Let's dissect this name to understand the molecule's structure:

  • Heptanoic acid : This is the parent chain, indicating a seven-carbon carboxylic acid.

  • 6-oxo : A ketone functional group (an oxygen atom double-bonded to a carbon atom) is located at the sixth carbon of the heptanoic acid chain.

  • 3-prop-1-en-2-yl : A substituent is attached to the third carbon of the main chain. This substituent is a propenyl group with the double bond between the first and second carbon, and it is attached to the main chain via its second carbon. This specific arrangement is commonly known as an isopropenyl group.

  • (3R) : This is a stereochemical descriptor, indicating the specific three-dimensional arrangement of the substituents around the chiral center at the third carbon atom. It follows the Cahn-Ingold-Prelog priority rules, with the 'R' designation signifying a rectus (right-handed) configuration.

The compound is an optically active form of 3-isopropenyl-6-oxoheptanoic acid[2]. It is the enantiomer of (3S)-3-isopropenyl-6-oxoheptanoic acid[1][3].

Chemical Structure

The molecular formula for this compound is C10H16O3[1]. The structure consists of a seven-carbon backbone. At one end (C1), there is a carboxylic acid group (-COOH). At the sixth carbon (C6), there is a ketone group (=O). A key feature is the chiral center at the third carbon (C3), which has an isopropenyl group attached to it.

Below is a table summarizing the key structural features of the molecule.

FeatureDescription
Parent Chain Heptanoic acid
Functional Groups Carboxylic acid (-COOH) at C1, Ketone (=O) at C6
Substituent Isopropenyl (-C(CH3)=CH2) at C3
Chirality Chiral center at C3 with (R) configuration
Molecular Formula C10H16O3

Structural Diagram

To visually represent the logical connections within the IUPAC name and the resulting chemical structure, a diagram is provided below.

structure cluster_iupac IUPAC Name Breakdown cluster_structure Structural Features IUPAC (3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid Parent heptanoic acid IUPAC->Parent Keto 6-oxo IUPAC->Keto Substituent 3-prop-1-en-2-yl IUPAC->Substituent Stereo (3R) IUPAC->Stereo Chain 7-Carbon Chain Parent->Chain determines COOH Carboxylic Acid (C1) Parent->COOH implies Ketone Ketone (C6) Keto->Ketone indicates Isopropenyl Isopropenyl Group (C3) Substituent->Isopropenyl is Chiral Chiral Center (C3) Stereo->Chiral defines configuration of Structure Chemical Structure Chain->Structure COOH->Structure Ketone->Structure Isopropenyl->Structure Chiral->Structure

Caption: Logical relationship between IUPAC nomenclature and molecular structure.

References

Metabolic Fate of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of (3R)-3-isopropenyl-6-oxoheptanoic acid, a key intermediate in the microbial degradation of the monoterpene (4R)-limonene. The document details the enzymatic pathway responsible for its formation in Rhodococcus erythropolis DCL14, including the enzymes involved and available kinetic data. Furthermore, it explores the distinct metabolic pathways of limonene in mammals, highlighting the absence of this compound as a major metabolite and proposing a putative metabolic route for this compound should it enter mammalian circulation. Detailed experimental protocols for the cultivation of R. erythropolis DCL14, enzyme assays, and analytical methods for metabolite quantification are provided.

Introduction

This compound is a chiral carboxylic acid that has been identified as a significant intermediate in the microbial catabolism of (4R)-limonene, a widely distributed monoterpene found in citrus oils and other plant extracts. Understanding the metabolic pathways of such compounds is crucial for various applications, including bioremediation, industrial biotechnology, and assessing the metabolic fate of terpene-derived compounds in drug development. This guide synthesizes the current knowledge on the formation and potential degradation of this compound in both microbial and mammalian systems.

Microbial Metabolism in Rhodococcus erythropolis DCL14

The primary documented metabolic pathway leading to the formation of this compound occurs in the bacterium Rhodococcus erythropolis DCL14, which can utilize (4R)-limonene as a sole source of carbon and energy. The pathway involves a series of enzymatic reactions that convert the cyclic monoterpene into a linear, oxygenated carboxylic acid.

Signaling Pathway of (4R)-Limonene Degradation

The degradation of (4R)-limonene in R. erythropolis DCL14 proceeds through the following sequential enzymatic steps:

limonene_degradation Limonene (4R)-Limonene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Limonene 1,2-monooxygenase Diol Limonene-1,2-diol Epoxide->Diol Limonene-1,2-epoxide hydrolase Hydroxyketone 1-Hydroxy-2-oxolimonene Diol->Hydroxyketone Limonene-1,2-diol dehydrogenase Lactone 7-Hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone Hydroxyketone->Lactone 1-Hydroxy-2-oxolimonene 1,2-monooxygenase HeptanoicAcid This compound Lactone->HeptanoicAcid Spontaneous rearrangement BetaOxidation Further metabolism via β-oxidation HeptanoicAcid->BetaOxidation Acyl-CoA Synthetase & β-oxidation enzymes

Figure 1: (4R)-Limonene degradation pathway in R. erythropolis DCL14.
Enzymes of the (4R)-Limonene Degradation Pathway

The key enzymes involved in this pathway have been identified and characterized to varying extents.

EnzymeEC NumberCofactorsSubstrateProduct
Limonene 1,2-monooxygenaseEC 1.14.13.107FAD, NADH(4R)-LimoneneLimonene-1,2-epoxide
Limonene-1,2-epoxide hydrolaseEC 3.3.2.8NoneLimonene-1,2-epoxideLimonene-1,2-diol
Limonene-1,2-diol dehydrogenase-DCPIP (in vitro)Limonene-1,2-diol1-Hydroxy-2-oxolimonene
1-Hydroxy-2-oxolimonene 1,2-monooxygenaseEC 1.14.13.105NADPH1-Hydroxy-2-oxolimonene7-Hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone
Acyl-CoA Synthetase-ATP, CoAThis compound(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

Table 1: Enzymes in the (4R)-Limonene Degradation Pathway in R. erythropolis DCL14.

Quantitative Data on Enzyme Properties

Quantitative kinetic data for all enzymes in this pathway are not fully available in the literature. The following table summarizes the known properties.

EnzymeOptimal pHOptimal Temperature (°C)KmVmax
Limonene-1,2-epoxide hydrolase~7.050--

Table 2: Known Properties of Limonene-1,2-epoxide hydrolase from R. erythropolis DCL14. Note: Detailed kinetic parameters (Km and Vmax) for the monooxygenases and dehydrogenase in this pathway are not currently available in published literature.

Mammalian Metabolism of Limonene and Putative Fate of this compound

The metabolic fate of limonene in mammals, including humans, differs significantly from the microbial pathway described above. This compound has not been identified as a major metabolite of limonene in mammalian systems.

Major Metabolic Pathways of Limonene in Humans

In humans, R-limonene is rapidly metabolized, primarily through oxidation of the exocyclic and endocyclic double bonds, as well as the methyl group. The major metabolites identified in plasma and urine are perillic acid, dihydroperillic acid, limonene-1,2-diol, and limonene-8,9-diol, which are often excreted as glucuronide conjugates.[1]

human_limonene_metabolism Limonene (R)-Limonene Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Limonene_Diol_8_9 Limonene-8,9-diol Limonene->Limonene_Diol_8_9 Limonene_Diol_1_2 Limonene-1,2-diol Limonene->Limonene_Diol_1_2 Perillic_Acid Perillic Acid Perillyl_Alcohol->Perillic_Acid Dihydroperillic_Acid Dihydroperillic Acid Perillic_Acid->Dihydroperillic_Acid Excretion Glucuronide Conjugation and Excretion Perillic_Acid->Excretion Dihydroperillic_Acid->Excretion Limonene_Diol_8_9->Excretion Limonene_Diol_1_2->Excretion

Figure 2: Major metabolic pathways of (R)-limonene in humans.
Quantitative Data on Human Metabolism of R-Limonene

A study on human volunteers after a single oral dose of R-limonene provided the following quantitative data on urinary excretion of metabolites.[2]

MetabolitePercentage of Oral Dose Excreted in Urine
Limonene-8,9-diol32%
Dihydroperillic acid5% (estimated)
Limonene-1,2-diol4.3%
Perillic acid2.0%
cis- and trans-Carveol0.2% each
Perillyl alcohol<0.1%

Table 3: Urinary Excretion of R-Limonene Metabolites in Humans. [2]

Putative Mammalian Metabolism of this compound

Should this compound be introduced into a mammalian system, it would likely be metabolized through pathways for other oxo- and branched-chain fatty acids. The proposed pathway would involve activation to its coenzyme A (CoA) thioester, followed by β-oxidation.

putative_mammalian_metabolism HeptanoicAcid This compound AcylCoA (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA HeptanoicAcid->AcylCoA Acyl-CoA Synthetase BetaOxidation β-oxidation Cycle AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA->TCA_Cycle via Succinyl-CoA

Figure 3: Putative metabolic pathway of this compound in mammals.

This proposed pathway is based on the known metabolism of other fatty acids. The presence of the isopropenyl group and the oxo group might require specific enzymes for complete degradation.

Experimental Protocols

Cultivation of Rhodococcus erythropolis DCL14 on Limonene
  • Medium: Mineral salts medium (pH 7.0) is prepared.

  • Carbon Source: Limonene is supplied as the sole carbon and energy source, typically in a fed-batch fermentation setup to avoid substrate toxicity.

  • Inoculum: A pre-culture of R. erythropolis DCL14 grown on a suitable substrate (e.g., succinate) is used to inoculate the main culture.

  • Cultivation Conditions: The culture is incubated at 28-30°C with aeration and agitation.

  • Cell Harvesting: Cells are harvested by centrifugation during the exponential growth phase for enzyme assays or metabolite analysis.

Enzyme Assays
  • Limonene 1,2-monooxygenase: Activity is measured by monitoring the NADH-dependent consumption of limonene using gas chromatography (GC).

  • Limonene-1,2-epoxide hydrolase: Activity is determined by monitoring the disappearance of limonene-1,2-epoxide and the formation of limonene-1,2-diol by chiral GC.

  • Limonene-1,2-diol dehydrogenase: Activity is assayed spectrophotometrically by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of limonene-1,2-diol.

  • 1-Hydroxy-2-oxolimonene 1,2-monooxygenase: Activity is measured by monitoring the NADPH-dependent oxidation spectrophotometrically.

  • 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase: Activity can be assayed by measuring the formation of the corresponding hydroxamate in the presence of hydroxylamine.

Analytical Methods for Metabolite Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for the separation and quantification of volatile and semi-volatile terpenes and their metabolites.

    • Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate metabolites from culture broth or biological fluids.

    • GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) is used with a temperature gradient program to separate the compounds.

    • MS Detection: Mass spectrometry is used for the identification and quantification of the metabolites based on their mass spectra and retention times compared to authentic standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of less volatile and conjugated metabolites.

    • Chromatography: Reversed-phase chromatography is typically employed.

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

Conclusion

The metabolic fate of this compound is primarily understood in the context of the microbial degradation of (4R)-limonene by Rhodococcus erythropolis DCL14. This pathway involves a series of specific enzymatic reactions, for which further quantitative kinetic data would be beneficial for a complete understanding. In contrast, mammalian metabolism of limonene follows a different route, and this compound is not a reported major metabolite. The putative mammalian metabolism of this compound would likely proceed via β-oxidation. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the metabolism of this and related terpene-derived compounds.

References

Uncharted Territory: The Therapeutic Potential of (3R)-3-isopropenyl-6-oxoheptanoic Acid Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the scientific literature, (3R)-3-isopropenyl-6-oxoheptanoic acid, a specific oxo fatty acid, currently lacks documented therapeutic applications, quantitative pharmacological data, and detailed experimental protocols. While the broader classes of molecules to which it belongs—oxo fatty acids and isoprenoid fatty acids—are known for their diverse biological roles, specific research into the therapeutic potential of this particular compound appears to be limited.

Currently, information on this compound is predominantly confined to chemical databases, which provide details on its physical and chemical properties. These sources classify it as a fatty acyl, specifically an oxo fatty acid.[1][2] Its synonyms include (3R)-4-methyl-3-(3-oxobutyl)pent-4-enoic acid and 6-oxo-3R-(prop-1-en-2-yl)heptanoic acid.[2] Notably, the non-stereospecific form, 3-isopropenyl-6-oxoheptanoic acid, is recognized for its use as a flavoring agent in the food industry.[3]

The broader categories of oxo and isoprenoid fatty acids encompass a wide range of molecules with significant biological activities. Generally, these classes of compounds are integral to cellular structure and function. They can act as signaling molecules, modulate inflammatory responses, and have been investigated for their potential cardiovascular benefits.[1][4][5][6] Isoprenoids, for instance, are crucial precursors for a multitude of essential molecules, including steroids and certain vitamins.[7][8][9] However, this generalized information does not directly translate to specific therapeutic uses for this compound.

The absence of published preclinical or clinical studies specifically investigating this compound means that there is no quantitative data, such as IC50 or EC50 values, to summarize. Similarly, without established research, there are no specific experimental protocols or identified signaling pathways to detail or visualize.

This lack of specific research presents both a challenge and an opportunity. For researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with a currently unknown biological and therapeutic profile. Its structural similarity to other biologically active fatty acids suggests that it could potentially interact with various cellular targets, but this remains to be experimentally verified.

Future research efforts would need to begin with fundamental in vitro and in vivo studies to elucidate the bioactivity of this compound. Such exploratory work would be essential to determine if this compound possesses any pharmacological effects worthy of further investigation for drug development. Until such foundational research is conducted and published, a detailed technical guide on its therapeutic applications cannot be constructed.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral building block of significant interest in the synthesis of complex molecules and pharmacologically active compounds. Its structure features a quaternary stereocenter, the asymmetric construction of which presents a notable synthetic challenge. This document provides a detailed, proposed protocol for the enantioselective synthesis of this compound. The described methodology is based on a copper-catalyzed asymmetric conjugate addition of an isopropenyl nucleophile to an α,β-unsaturated ester, a robust and well-documented strategy for the creation of chiral carbon-carbon bonds. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound possesses a chiral quaternary carbon center, a structural motif that imparts significant three-dimensional complexity to a molecule. The efficient and highly selective synthesis of such compounds is therefore a critical endeavor.

This application note details a proposed synthetic route employing a copper-catalyzed enantioselective conjugate addition. This strategy is advantageous due to its high potential for enantiocontrol, operational simplicity, and the commercial availability of chiral ligands. The proposed pathway commences with a readily available starting material and proceeds through a key stereodetermining step, followed by functional group manipulation to afford the target molecule.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound is outlined below. The key step is the asymmetric conjugate addition of an isopropenyl cuprate reagent to an α,β-unsaturated ester, catalyzed by a chiral copper-ligand complex.

Synthetic Pathway cluster_0 Synthesis of the α,β-Unsaturated Ester cluster_1 Enantioselective Conjugate Addition cluster_2 Deprotection A 6-Oxoheptanoic acid B tert-Butyl 6-oxo-2-heptenoate A->B  1. α-Bromination  2. Elimination  3. Esterification   C tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoate B->C  Isopropenyl lithium,  CuI, Chiral Ligand   D This compound C->D  Trifluoroacetic acid  

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents. All reactions should be carried out under an inert atmosphere of argon or nitrogen.

Step 1: Synthesis of tert-Butyl 6-oxo-2-heptenoate (Michael Acceptor)

This step involves the preparation of the α,β-unsaturated ester which will act as the substrate in the key enantioselective reaction.

  • α-Bromination of 6-Oxoheptanoic acid: To a solution of 6-oxoheptanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

  • Elimination to form the α,β-unsaturated acid: The crude bromo-acid is then dissolved in a suitable solvent like THF, and a non-nucleophilic base such as DBU (1.5 eq) is added. The mixture is stirred at room temperature to effect elimination.

  • Esterification: The resulting crude 6-oxo-2-heptenoic acid is then esterified to the tert-butyl ester to prevent self-condensation and to protect the carboxylic acid. This can be achieved by reacting the acid with tert-butyl alcohol in the presence of a coupling agent like DCC and a catalytic amount of DMAP.

Step 2: Enantioselective Conjugate Addition

This is the crucial step where the chiral center is established.

Enantioselective Conjugate Addition cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product Acceptor tert-Butyl 6-oxo-2-heptenoate Product tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoate Acceptor->Product Nucleophile Isopropenyl Cuprate Nucleophile->Product Catalyst CuI / Chiral Ligand (e.g., (R)-Tol-BINAP) Catalyst->Product

Figure 2: Key enantioselective conjugate addition step.

  • Preparation of the Isopropenyl Cuprate: In a flame-dried flask under argon, prepare a solution of isopropenyl lithium by adding a solution of n-butyllithium (1.0 eq) to a solution of 2-bromopropene (1.0 eq) in anhydrous THF at -78 °C. To this solution, add copper(I) iodide (1.0 eq) to form the isopropenyl cuprate reagent.

  • Asymmetric Conjugate Addition: In a separate flask, dissolve the chiral ligand (e.g., (R)-Tol-BINAP, 0.1 eq) and copper(I) iodide (0.1 eq) in anhydrous THF. To this solution, add the tert-butyl 6-oxo-2-heptenoate (1.0 eq). The mixture is cooled to -78 °C, and the freshly prepared isopropenyl cuprate solution is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the tert-butyl protecting group to give the desired carboxylic acid.

  • Acidic Hydrolysis: The purified tert-butyl (3R)-3-isopropenyl-6-oxoheptanoate is dissolved in dichloromethane, and trifluoroacetic acid (excess) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: The solvent and excess trifluoroacetic acid are removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the final product, this compound.

Data Presentation

The following tables provide a template for recording the quantitative data from the synthesis. The values presented are hypothetical and represent typical expected outcomes for such a synthesis.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1tert-Butyl 6-oxo-2-heptenoate6-Oxoheptanoic acid15.012.583
2tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoatetert-Butyl 6-oxo-2-heptenoate12.09.882
3This compoundtert-Butyl (3R)-3-isopropenyl-6-oxoheptanoate9.58.387

Table 2: Enantiomeric Excess (ee) Determination

The enantiomeric excess of the product from Step 2 should be determined by chiral HPLC analysis.

ProductChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Enantiomeric Excess (ee%)
tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoateChiralcel OD-HHexane/Isopropanol (98:2)1.012.515.2>95

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 4.95 (s, 1H), 4.80 (s, 1H), 2.70-2.50 (m, 2H), 2.40-2.20 (m, 3H), 2.15 (s, 3H), 1.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 208.5, 178.0, 145.0, 112.5, 45.0, 38.0, 30.0, 28.0, 22.0
IR (neat, cm⁻¹)3300-2500 (br), 1710, 1645
Mass Spec (ESI+)m/z 185.11 [M+H]⁺

Conclusion

This document provides a detailed, albeit proposed, protocol for the enantioselective synthesis of this compound. The key to this synthesis is a highly stereoselective copper-catalyzed conjugate addition reaction. The provided experimental procedures, data tables, and diagrams are intended to be a valuable resource for chemists engaged in the synthesis of complex chiral molecules for research and development in the pharmaceutical and other industries. It is recommended that small-scale pilot reactions are performed to optimize conditions for each step.

Application Note: Chiral Purification of (3R)-3-isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of the (3R)-enantiomer of 3-isopropenyl-6-oxoheptanoic acid from a racemic mixture. The protocol employs High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described method achieves high enantiomeric purity and is suitable for researchers and professionals in drug development and organic synthesis requiring enantiopure compounds.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit significantly different biological activities. Therefore, the ability to isolate a single, desired enantiomer is paramount in the drug development process. 3-isopropenyl-6-oxoheptanoic acid is a chiral carboxylic acid and a potential building block in organic synthesis. This document provides a detailed protocol for the chromatographic separation of its (3R) and (3S) enantiomers, yielding the (3R)-enantiomer with high enantiomeric excess (e.e.). The method is based on well-established principles for the separation of chiral acidic compounds.[1][2][3]

Experimental Protocol

Materials and Instrumentation
  • Compound: Racemic (±)-3-isopropenyl-6-oxoheptanoic acid

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chiral Stationary Phase: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample Vials: 2 mL amber glass vials with screw caps.

Sample Preparation
  • Prepare a stock solution of the racemic (±)-3-isopropenyl-6-oxoheptanoic acid at a concentration of 1.0 mg/mL.

  • Dissolve the compound in the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method and Conditions

The separation is performed using a normal-phase isocratic method. The addition of a small amount of a strong acid like TFA to the mobile phase is crucial for obtaining good peak shape and resolution for acidic analytes on polysaccharide-based columns.[4]

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Purification and Fraction Collection
  • Perform an initial analytical run with the racemic mixture to determine the retention times of the (3S) and (3R) enantiomers.

  • For preparative purification, scale up the injection volume accordingly (this may require optimization and a larger dimension column).

  • Set the fraction collector to collect the eluent corresponding to the peak of the second-eluting enantiomer, which is presumed to be the desired (3R)-isomer for this hypothetical separation.

  • Pool the collected fractions containing the purified enantiomer.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Analysis of Enantiomeric Purity
  • Prepare a sample of the purified fraction at approximately 0.1 mg/mL in the mobile phase.

  • Analyze the sample using the same HPLC method described in Table 1.

  • Determine the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 Where Area₂ is the peak area of the desired enantiomer and Area₁ is the peak area of the undesired enantiomer.

Results

The described HPLC method successfully resolved the two enantiomers of 3-isopropenyl-6-oxoheptanoic acid. The (3S)-enantiomer eluted first, followed by the (3R)-enantiomer. The addition of 0.1% TFA to the mobile phase resulted in sharp, symmetrical peaks and excellent resolution.

Table 2: Summary of Chromatographic Results

CompoundRetention Time (min)Resolution (Rs)Enantiomeric Excess (e.e.)Purity (%)
(3S)-3-isopropenyl-6-oxoheptanoic acid11.5---
(3R)-3-isopropenyl-6-oxoheptanoic acid14.22.1--
Purified (3R)-Fraction 14.2 N/A >99% >99%

Note: The data presented is representative and intended to demonstrate the efficacy of the method.

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_start Starting Material cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_collection Fraction Collection cluster_analysis Analysis & Final Product racemic Racemic (±) Mixture of Target Compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemic->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject 10 µL onto CHIRALCEL® OD-H Column filter->inject separate Isocratic Elution (Hex/IPA/TFA) Flow: 1.0 mL/min inject->separate collect_S Collect Fraction 1 (3S)-Enantiomer separate->collect_S t_R = 11.5 min collect_R Collect Fraction 2 (3R)-Enantiomer separate->collect_R t_R = 14.2 min evaporate Evaporate Solvent collect_R->evaporate analyze Purity & e.e. Analysis (Re-inject on HPLC) evaporate->analyze final_product Purified (3R)-Enantiomer (e.e. >99%) analyze->final_product

References

Application Notes and Protocols for In Vitro Assays Using (3R)-3-isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is an oxo fatty acid whose biological activities are the subject of ongoing research. While specific data for this compound is limited, studies on structurally related short-chain fatty acid derivatives (SCFADs) suggest potential roles in regulating cell proliferation and gene expression. These application notes provide a framework of detailed protocols for in vitro assays to investigate the biological effects of this compound, based on established methodologies for similar compounds.

Data Presentation

As specific experimental data for this compound is not yet publicly available, the following table is presented as a template for summarizing quantitative results from the proposed assays. Researchers can populate this table with their experimental findings.

Assay TypeCell Line/SystemParameter MeasuredThis compound (Concentration)Result (e.g., IC50, % Inhibition)Positive Control
Cell ViabilityK562, A549Cell Viability (%)1 µM, 10 µM, 100 µMData to be filledDoxorubicin
Cell ProliferationK562, UT-7BrdU Incorporation (OD)1 µM, 10 µM, 100 µMData to be filledErythropoietin
Apoptosis AssayJurkatCaspase-3/7 Activity (RFU)1 µM, 10 µM, 100 µMData to be filledStaurosporine
Gene Expression (qPCR)K562c-myc, STAT3 Fold Change10 µMData to be filledButyrate
STAT3 PhosphorylationA549p-STAT3/total STAT3 Ratio10 µMData to be filledIL-6

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/BrdU)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cell lines (e.g., K562 - chronic myelogenous leukemia, A549 - lung carcinoma)

  • RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • BrdU Cell Proliferation ELISA Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and read absorbance at 570 nm.

  • For BrdU Assay: Add BrdU labeling solution 2-4 hours before the end of the incubation period. Follow the manufacturer's protocol for the BrdU ELISA kit to measure incorporation.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

Objective: To assess the pro-apoptotic potential of this compound.

Materials:

  • Jurkat cells (or other suitable suspension cell line)

  • RPMI-1640 medium

  • Caspase-Glo 3/7 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed Jurkat cells at a density of 1 x 10⁴ cells/well in a white-walled 96-well plate.

  • Treat with this compound at various concentrations for 24 hours.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature in the dark.

  • Measure luminescence using a microplate reader.

Gene Expression Analysis (Quantitative PCR)

Objective: To investigate the effect of this compound on the expression of genes involved in cell cycle and proliferation, such as c-myc and STAT3.

Materials:

  • Cell line of interest (e.g., K562)

  • This compound

  • RNA extraction kit (e.g., RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (c-myc, STAT3) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Western Blot for STAT3 Phosphorylation

Objective: To determine if this compound affects the STAT3 signaling pathway by measuring the phosphorylation of STAT3.

Materials:

  • A549 cells (or other cell line with active STAT3 signaling)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Culture A549 cells and treat with this compound for a short duration (e.g., 15-60 minutes). Include a positive control such as IL-6.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

G cluster_0 Cell Proliferation Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT or BrdU Reagent C->D E Measure Absorbance/Fluorescence D->E

Caption: Workflow for assessing cell proliferation.

G Compound This compound Receptor Putative Cell Surface Receptor Compound->Receptor Pathway Intracellular Signaling Cascade Receptor->Pathway JAK JAK Pathway->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Expression (e.g., c-myc) Nucleus->Gene G cluster_1 Western Blot Workflow Start Cell Lysis SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-STAT3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Application Notes and Protocols for In Vivo Studies with (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is an optically active oxo-fatty acid. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive lipids provides a rationale for investigating its potential therapeutic effects. Structurally, it is a branched-chain fatty acid and contains an isopropenyl group, a common feature in terpenes. Saturated oxo-fatty acids have demonstrated cell growth inhibitory properties, and various terpenes and branched-chain fatty acids are known to possess anti-inflammatory, anti-cancer, and metabolic regulatory activities.

These application notes provide a framework for designing and conducting initial in vivo studies to explore the potential pharmacological activities of this compound, focusing on its potential as an anti-inflammatory or anti-cancer agent.

Potential Research Applications

  • Oncology: Investigation of the anti-proliferative and pro-apoptotic effects in various cancer models.

  • Inflammation: Evaluation of its potential to modulate inflammatory pathways in acute and chronic inflammation models.

  • Metabolic Diseases: Assessment of its role in regulating lipid metabolism and insulin sensitivity.

Hypothetical Signaling Pathway: Modulation of NF-κB and MAPK Pathways

Based on the known activities of structurally similar compounds, a plausible hypothesis is that this compound may exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to cellular responses to stress, inflammation, and proliferation.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Growth Factors Growth Factors MAPK_pathway MAPK Pathway (ERK, JNK, p38) Growth Factors->MAPK_pathway Compound This compound Compound->IKK Inhibition Compound->MAPK_pathway Modulation? IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation AP-1 AP-1 (c-Jun/c-Fos) MAPK_pathway->AP-1 AP-1_n AP-1 AP-1->AP-1_n Translocation Gene Expression Pro-inflammatory & Pro-proliferative Gene Expression NF-κB_n->Gene Expression AP-1_n->Gene Expression Biological Effects Inflammation Cell Proliferation Survival Gene Expression->Biological Effects Leads to

Caption: Hypothetical signaling cascade for the compound.

Experimental Workflow for In Vivo Assessment

A general workflow for the in vivo evaluation of this compound should follow a staged approach, from initial tolerability and pharmacokinetic studies to efficacy evaluation in relevant disease models.

G cluster_efficacy Efficacy Models start Start: Compound Synthesis & Characterization pk_pd Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) start->pk_pd efficacy_models Phase 2: Efficacy Studies pk_pd->efficacy_models cancer_model Xenograft/Syngeneic Cancer Model inflammation_model LPS-induced Endotoxemia or Carrageenan-induced Paw Edema acute_tox Phase 3: Preliminary Toxicology Assessment data_analysis Data Analysis & Reporting acute_tox->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision cancer_model->acute_tox If promising inflammation_model->acute_tox If promising

Caption: General in vivo experimental workflow.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study in Mice

Objective: To determine the MTD and characterize the basic pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • 8-10 week old C57BL/6 mice

  • Standard laboratory equipment for dosing and blood collection

Methodology:

  • Dose Formulation: Prepare a stock solution of the compound in the chosen vehicle. Serially dilute to obtain the desired concentrations.

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • MTD Determination (Dose Escalation):

    • Divide mice into groups (n=3-5 per group).

    • Administer single doses of the compound via a relevant route (e.g., oral gavage, intraperitoneal injection) in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

    • Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for up to 14 days.

    • The MTD is defined as the highest dose that does not cause significant toxicity.

  • Pharmacokinetic Study:

    • Dose a cohort of mice (n=3-5 per time point) with a single, non-toxic dose of the compound.

    • Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

    • Process blood to obtain plasma and store at -80°C.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Protocol 2: In Vivo Efficacy in a Murine Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (e.g., a standard-of-care chemotherapy agent)

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, Compound (at one or more dose levels below the MTD), and Positive control.

  • Treatment:

    • Administer the compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, every other day) and route.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe for any signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Protocol 3: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model

Objective: To assess the anti-inflammatory effect of this compound in an acute systemic inflammation model.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle

  • Dexamethasone (positive control)

  • 8-10 week old BALB/c mice

Methodology:

  • Animal Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=6-8 per group): Naive (no treatment), Vehicle + LPS, Compound + LPS, Dexamethasone + LPS.

    • Administer the compound, vehicle, or dexamethasone one hour prior to LPS challenge.

  • Induction of Endotoxemia:

    • Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • Sample Collection:

    • At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under terminal anesthesia.

    • Harvest tissues such as liver and lungs.

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

    • Perform histological analysis of tissues to assess inflammation and tissue damage.

    • Analyze gene expression of inflammatory markers in tissues using qRT-PCR.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Cmaxng/mL
Tmaxh
AUC(0-t)ng*h/mL
t1/2h
CL/FmL/h/kg
Vd/FL/kg

Table 2: Anti-Tumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control--
Compound - Low Dose
Compound - High Dose
Positive Control

Table 3: Effect on Pro-inflammatory Cytokines in LPS-Induced Endotoxemia

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Naive-
Vehicle + LPS-
Compound + LPS
Dexamethasone + LPS

Disclaimer: These protocols are intended as a general guide. Specific details such as animal strains, cell lines, doses, and endpoints should be optimized based on preliminary data and the specific research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for the Metabolic Engineering of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is a C10 isoprenoid, classified as a monoterpenoid.[1][2] While it is utilized as a flavoring agent, detailed information regarding its specific biosynthesis pathway and dedicated metabolic engineering efforts for its production is not extensively available in current literature.[3] However, the principles of microbial metabolic engineering for the production of other monoterpenoids can be adapted to establish a biosynthetic route for this compound.[1][2][4] This document provides an overview of the general strategies, relevant biosynthetic pathways, and detailed experimental protocols applicable to the microbial production of this and other related monoterpenoids.

Monoterpenoids are a diverse class of natural products with wide applications in flavors, fragrances, pharmaceuticals, and biofuels.[2][4] Traditional production relies on extraction from plants, which can be costly and yield low quantities.[1][2] Microbial biosynthesis presents a promising and sustainable alternative.[1][2][4]

Core Concepts in Monoterpenoid Metabolic Engineering

The microbial production of monoterpenoids hinges on the engineering of central carbon metabolism to funnel precursors into the native or heterologous isoprenoid biosynthesis pathways. The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the building blocks for all isoprenoids.[1]

There are two primary pathways for IPP and DMAPP synthesis:

  • Mevalonate (MVA) Pathway: Typically found in eukaryotes, this pathway starts from acetyl-CoA.[1][5]

  • Methylerythritol 4-phosphate (MEP) Pathway: Common in prokaryotes and plant plastids, this pathway begins with pyruvate and glyceraldehyde 3-phosphate.[1][6]

Metabolic engineering strategies often involve the introduction of a heterologous MVA pathway into a prokaryotic host like Escherichia coli to enhance the precursor supply for terpenoid production.[5][7]

General Biosynthetic Pathway for Monoterpenoids

The biosynthesis of a C10 monoterpenoid involves the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the direct precursor to most monoterpenes. This reaction is catalyzed by geranyl diphosphate synthase (GPPS). Subsequently, a specific monoterpene synthase (MTS) converts GPP into the desired monoterpene backbone. Further modifications by enzymes like hydroxylases, dehydrogenases, and reductases can lead to a diverse array of functionalized monoterpenoids.

Hypothetical Biosynthesis of this compound

Based on its chemical structure, a plausible biosynthetic pathway for this compound can be postulated. This would likely involve the initial formation of a cyclic or acyclic monoterpene from GPP, followed by a series of oxidative and ring-opening reactions catalyzed by specific enzymes. Identifying and characterizing these novel enzymes would be a critical step in engineering a production host.

Data Presentation: Microbial Production of Monoterpenoids

While specific production data for this compound is not available, the following table summarizes the production titers of other relevant monoterpenoids in engineered E. coli, providing a benchmark for potential production levels.

Monoterpenoid Host Organism Key Engineering Strategy Titer Reference
(-)-LimoneneEscherichia coliIntroduction of monoterpene biosynthesis genes~5 mg/L[8]
3-Hydroxypropionic acidEscherichia coliExpression of a novel aldehyde dehydrogenase71.9 g/L[9]
GeraniolEscherichia coliCofactor pool and DXP pathway engineering90.6 mg/L[10]

Signaling Pathways and Experimental Workflows

Isoprenoid Precursor Biosynthesis Pathways

The following diagram illustrates the MVA and MEP pathways leading to the formation of the universal isoprenoid precursors, IPP and DMAPP.

Isoprenoid_Pathways cluster_MEP MEP Pathway (Prokaryotes) cluster_MVA MVA Pathway (Eukaryotes) GAP Glyceraldehyde-3-P DXP DXP GAP->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVP MVP Mevalonate->MVP MVPP MVPP MVP->MVPP IPP_MVA IPP MVPP->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA

Caption: The MEP and MVA pathways for IPP and DMAPP biosynthesis.

General Monoterpenoid Biosynthesis Workflow

The diagram below outlines the general workflow for engineering a microbial host for monoterpenoid production.

Monoterpenoid_Workflow IPP_DMAPP IPP & DMAPP Precursors GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Monoterpene Monoterpene Backbone GPP->Monoterpene Monoterpene Synthase Functionalized_Monoterpenoid Functionalized Monoterpenoid Monoterpene->Functionalized_Monoterpenoid Modifying Enzymes (e.g., P450s)

Caption: General enzymatic steps in monoterpenoid biosynthesis.

Hypothetical Pathway for this compound

This diagram proposes a hypothetical enzymatic pathway for the target molecule, starting from the common precursor GPP.

Hypothetical_Pathway GPP Geranyl Diphosphate Intermediate Hypothetical Cyclic/ Acyclic Intermediate GPP->Intermediate Novel Terpene Synthase Oxidized_Intermediate Oxidized Intermediate Intermediate->Oxidized_Intermediate Cytochrome P450 Hydroxylase Target_Molecule This compound Oxidized_Intermediate->Target_Molecule Dehydrogenase/Oxidase

Caption: A hypothetical biosynthetic pathway for the target compound.

Experimental Protocols

The following are generalized protocols for key experiments in metabolic engineering for monoterpenoid production.

Protocol 1: Construction of an E. coli Strain for Monoterpenoid Production

Objective: To assemble the biosynthetic pathway genes in an E. coli host.

Materials:

  • E. coli expression host (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Expression vectors (e.g., pET, pTrc series) with compatible origins of replication and antibiotic resistance markers

  • Genes encoding the MVA pathway enzymes, GPPS, and the specific monoterpene synthase (codon-optimized for E. coli)

  • Restriction enzymes, T4 DNA ligase, and competent cells

  • LB medium and appropriate antibiotics

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the biosynthetic pathway. The MVA pathway genes can be organized into one or more operons.[5][11]

  • Vector Construction: Clone the gene(s) for the monoterpene synthase and GPPS into a suitable expression vector. If using a multi-plasmid system, ensure compatibility.

  • Pathway Assembly: Clone the MVA pathway operon(s) into a separate compatible plasmid.

  • Transformation: Co-transform the expression plasmids into the E. coli expression host.

  • Verification: Verify the constructs by restriction digestion and DNA sequencing.

Protocol 2: Shake-Flask Cultivation and Product Extraction

Objective: To culture the engineered strain and analyze the production of the target monoterpenoid.

Materials:

  • Engineered E. coli strain

  • LB or defined minimal medium

  • Inducer (e.g., IPTG)

  • Organic solvent for extraction (e.g., dodecane, ethyl acetate)

  • Shaking incubator

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Inoculation: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Culture Scale-up: Inoculate the overnight culture into a larger volume of medium in a baffled flask.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, add the inducer to initiate gene expression.

  • Two-Phase Cultivation: To capture volatile or toxic products, add a layer of an organic solvent (e.g., 10% v/v dodecane) to the culture medium.[4]

  • Cultivation: Continue incubation at a reduced temperature (e.g., 30°C) for 48-72 hours.

  • Extraction: Separate the organic layer from the culture broth by centrifugation.

  • Analysis: Analyze the organic extract by GC-MS to identify and quantify the produced monoterpenoid.

Protocol 3: Enzyme Activity Assays

Objective: To determine the in vitro activity of the biosynthetic enzymes.

Materials:

  • Cell-free extract from the engineered E. coli strain

  • Substrates for the enzymes (e.g., GPP for monoterpene synthase)

  • Reaction buffer

  • GC-MS or other analytical instrumentation

Methodology:

  • Cell Lysis: Harvest the induced cells and prepare a cell-free extract by sonication or French press.

  • Reaction Setup: Set up the enzymatic reaction by mixing the cell-free extract, substrate, and reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Product Extraction: Stop the reaction and extract the product with an appropriate organic solvent.

  • Analysis: Analyze the product formation using GC-MS to determine the enzyme activity.

Conclusion

The metabolic engineering of microorganisms for the production of this compound is a feasible endeavor that can leverage the established principles and techniques from the broader field of monoterpenoid biosynthesis. The key challenges will be the identification and characterization of the specific enzymes required for its unique chemical structure. The protocols and workflows outlined in this document provide a solid foundation for researchers to begin developing a microbial platform for the sustainable production of this and other valuable monoterpenoids.

References

Application Notes and Protocols for the Quantification of (3R)-3-isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral organic compound that may be of interest in various fields, including flavor and fragrance, as well as a potential biomarker or metabolic intermediate in biological systems. Accurate quantification of this specific enantiomer is crucial for understanding its biological activity, distribution, and role in metabolic pathways. These application notes provide detailed protocols for the quantification of this compound in biological matrices using advanced analytical techniques.

Given the chiral nature of the molecule, enantioselective separation is critical. The proposed primary method is Chiral Supercritical Fluid Chromatography-tandem Mass Spectrometry (SFC-MS/MS) for its high efficiency in separating enantiomers. An alternative, more widely accessible method using Chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is also presented. A Gas Chromatography-Mass Spectrometry (GC-MS) method is described for scenarios where derivatization is preferred to enhance volatility and sensitivity.

Analytical Techniques Overview

The quantification of this compound requires sensitive and selective analytical methods. Due to its specific stereochemistry, chiral separation techniques are mandatory to differentiate it from its (3S)-enantiomer.

  • Chiral Supercritical Fluid Chromatography (SFC): Offers fast and efficient separation of chiral compounds with the advantages of using environmentally friendly supercritical CO2 as the main mobile phase component. When coupled with mass spectrometry, it provides a powerful tool for quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): A well-established technique for the separation of enantiomers using chiral stationary phases (CSPs). Coupling with tandem mass spectrometry (MS/MS) ensures high selectivity and sensitivity for quantification in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like the target acid, derivatization is necessary to increase volatility and improve chromatographic performance.

Experimental Protocols

Protocol 1: Chiral SFC-MS/MS for Quantification in Plasma

This protocol details a method for the enantioselective quantification of this compound in a biological matrix such as plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 500 µL of a cold extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for SFC-MS/MS analysis.

2. SFC-MS/MS Conditions

ParameterSetting
SFC System Analytical SFC System
Chiral Column e.g., Lux i-Amylose-3 (amylose tris(3-chloro-5-methylphenylcarbamate))
Mobile Phase Supercritical CO2 (A) and Methanol/Acetonitrile (B) with a modifier (e.g., 0.1% formic acid)
Gradient Optimized gradient from 5% to 40% B over 5 minutes
Flow Rate 1.5 mL/min
Column Temperature 40°C
Back Pressure 150 bar
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by infusion of a standard. Precursor ion [M-H]⁻ and characteristic product ions.
Injection Volume 5 µL

3. Data Analysis

  • Quantification is performed using a calibration curve prepared by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a surrogate matrix (e.g., stripped plasma).

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: Chiral HPLC-MS/MS for Quantification in Urine

This protocol provides an alternative method using the more commonly available HPLC instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of urine, add an internal standard.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

ParameterSetting
HPLC System UHPLC or HPLC system
Chiral Column e.g., Chiralpak IA-3 (amylose-based) or similar CSP
Mobile Phase Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Optimized gradient, e.g., starting at 95% B and decreasing to 5% B
Flow Rate 0.4 mL/min
Column Temperature 25°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI, Negative Ion Mode
MRM Transitions Determined from a standard infusion (Precursor [M-H]⁻ -> Product ions)
Injection Volume 10 µL
Protocol 3: GC-MS for Quantification in Plant Tissue

This protocol is suitable for volatile analysis after derivatization, which can be applied to plant extracts or other matrices where volatility is a concern.

1. Sample Preparation and Derivatization

  • Homogenize 1 g of plant tissue in a suitable solvent (e.g., methanol).

  • Centrifuge and collect the supernatant.

  • Perform a liquid-liquid extraction as described in Protocol 1.

  • After evaporation, add 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) derivative.

  • Cool to room temperature before GC-MS injection.

2. GC-MS Conditions

ParameterSetting
GC System Gas Chromatograph with a Mass Spectrometer
Column e.g., DB-5ms or a chiral GC column for enantiomeric separation
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Mode Selected Ion Monitoring (SIM) of characteristic fragment ions
Injection Volume 1 µL (splitless)

Quantitative Data Summary

The following table is a template for summarizing quantitative data obtained from the analysis. Actual values would be populated from experimental results.

Analytical MethodMatrixLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Precision (%CV)Accuracy (%)
Chiral SFC-MS/MSPlasmae.g., 0.5e.g., 500>0.99<15%85-115%
Chiral HPLC-MS/MSUrinee.g., 1.0e.g., 1000>0.99<15%85-115%
GC-MSPlant Extracte.g., 5.0e.g., 2000>0.99<20%80-120%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Visualizations

experimental_workflow General Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike Internal Standard A->B C Extraction (LLE or SPE) B->C D Evaporation C->D E Reconstitution D->E F Chiral Separation (SFC or HPLC) E->F G Mass Spectrometry (MS/MS Detection) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Concentration Calculation I->J

Caption: General workflow for the quantification of the target analyte.

signaling_pathway Hypothetical Biosynthetic Pathway cluster_pathway Isoprenoid Precursor Pathway A Geranyl Pyrophosphate (GPP) B Intermediate Monoterpene A->B Terpene Synthase C Oxidation & Ring Opening B->C Cytochrome P450 Monooxygenase D This compound C->D Further Enzymatic Steps

Caption: A plausible biosynthetic route to the target compound.

logical_relationship Method Selection Logic start Need to Quantify This compound q1 High-throughput required? start->q1 q2 Volatile Matrix / Derivatization OK? q1->q2 No sfc Chiral SFC-MS/MS q1->sfc Yes hplc Chiral HPLC-MS/MS q2->hplc No gc GC-MS (with derivatization) q2->gc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Application Notes: Cell-Based Assays with (3R)-3-isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral organic compound with potential applications in drug discovery and development.[1][2][3][4] Its structure, featuring both a carboxylic acid and a ketone functional group, suggests possible interactions with various biological targets. These application notes provide detailed protocols for investigating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The described assays are fundamental in early-stage drug screening and mechanism of action studies.

Hypothetical Biological Activity

For the purpose of these application notes, we will hypothesize that this compound exhibits anti-proliferative and pro-apoptotic activity in the human cervical cancer cell line, HeLa. The following protocols and data are presented as a guide for researchers to test this hypothesis.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

Experimental Protocol
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Data Presentation
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
51.050.0684.0
100.880.0570.4
250.630.0450.4
500.350.0328.0
1000.150.0212.0

Hypothetical IC₅₀: Approximately 25 µM

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Experimental Protocol
  • Cell Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations (e.g., 25 µM and 50 µM) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Hypothetical Data Presentation
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.52.3
25 µM Compound60.825.114.1
50 µM Compound35.440.524.1

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content.[12] Flow cytometry analysis can then be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol
  • Cell Treatment: Seed HeLa cells and treat with the IC₅₀ concentration (e.g., 25 µM) of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[13]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Presentation
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.330.114.6
25 µM Compound68.915.215.9

Visualizations

Experimental Workflow

G cluster_0 Cell Viability Assay cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis A Seed HeLa Cells B Treat with Compound A->B C Incubate (48h) B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Determine IC50 F->G H Treat Cells with Compound I Harvest Cells H->I J Stain with Annexin V/PI I->J K Flow Cytometry Analysis J->K L Quantify Apoptotic Cells K->L M Treat Cells with Compound N Harvest & Fix Cells M->N O Stain with PI/RNase A N->O P Flow Cytometry Analysis O->P Q Analyze Cell Cycle Phases P->Q

Caption: Workflow for cell-based assays.

Hypothetical Signaling Pathway

G Compound (3R)-3-isopropenyl-6- oxoheptanoic acid CellCycle G1 Phase Arrest Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis Proliferation Decreased Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Hypothetical mechanism of action.

Conclusion

The protocols outlined in these application notes provide a framework for the initial characterization of the biological effects of this compound. Based on our hypothetical data, this compound induces G1 cell cycle arrest and apoptosis, leading to a reduction in cancer cell viability. These foundational assays are critical for the advancement of novel compounds through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the asymmetric synthesis of this compound?

A common and effective chiral starting material is (R)-(+)-Limonene. Its inherent stereochemistry can be transferred to the target molecule through a series of stereospecific reactions.

Q2: What are the key reaction steps in a typical synthesis of this compound from (R)-(+)-limonene?

A typical synthetic route involves:

  • Ozonolysis of (R)-(+)-limonene to cleave the endocyclic double bond and form a keto-aldehyde.

  • Wittig reaction to introduce the remaining carbon atoms and form a diene intermediate.

  • Selective oxidation of the newly formed double bond to a methyl ketone.

  • Oxidation of the aldehyde to a carboxylic acid to yield the final product.

An alternative strategy may involve a Johnson-Claisen rearrangement of a suitable chiral allylic alcohol to establish the stereocenter and the main carbon chain.

Q3: How can I purify the final product, this compound?

Purification can be challenging due to the presence of both a carboxylic acid and a ketone functional group. A common method involves:

  • Extraction: The acidic nature of the product allows for extraction into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified and the product is extracted back into an organic solvent.

  • Chromatography: Silica gel column chromatography can be used for further purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Chiral Chromatography: To ensure high enantiomeric purity, chiral HPLC or SFC may be necessary.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): To determine the enantiomeric excess (ee%) of the final product.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Ozonolysis of (R)-(+)-Limonene
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired keto-aldehyde. Incomplete reaction.Ensure a continuous stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.[2] Monitor the reaction by TLC.
Over-oxidation or side reactions.Maintain a low reaction temperature (-78 °C) to minimize side reactions.[2]
Inefficient work-up.Use a reductive work-up (e.g., dimethyl sulfide or zinc/acetic acid) to quench the ozonide and prevent over-oxidation of the aldehyde.[3]
Formation of carboxylic acid instead of aldehyde. Oxidative work-up occurred.Ensure the work-up conditions are strictly reductive. Avoid the presence of oxidizing agents like hydrogen peroxide during the work-up.[3][4]
Wittig Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired alkene. Incomplete formation of the ylide.Use a strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation of the phosphonium salt.[5]
Sterically hindered ketone or aldehyde.The Horner-Wadsworth-Emmons reaction, using a phosphonate ester, may be a better alternative for sterically hindered carbonyls.[6]
Presence of side reactions.The formation of triphenylphosphine oxide is an unavoidable byproduct.[7] Other side reactions can be minimized by controlling the reaction temperature and addition rate of the carbonyl compound.
Poor Z-selectivity (if desired). Use of a stabilized ylide.Non-stabilized ylides (with alkyl substituents on the ylidic carbon) generally favor the Z-alkene.[8]
Presence of lithium salts.The presence of lithium salts can decrease Z-selectivity. Using sodium or potassium-based bases can improve Z-selectivity.[6]
Johnson-Claisen Rearrangement
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the rearranged product. Decomposition of acid-sensitive starting material or product.Use a milder acid catalyst, such as propionic acid, or consider microwave-assisted heating to reduce reaction times.[9]
High reaction temperatures leading to side reactions.Optimize the reaction temperature. While the rearrangement often requires heat, excessive temperatures can lead to decomposition.[9][10]
Poor stereoselectivity. Unfavorable transition state geometry.The stereochemical outcome is often dependent on the geometry of the starting allylic alcohol and the substituents.[11] Consider using chiral auxiliaries or catalysts to improve stereocontrol.
Oxidation of Secondary Alcohol to Ketone
Problem Possible Cause(s) Suggested Solution(s)
Incomplete oxidation. Insufficient oxidizing agent or low reactivity of the alcohol.Use a slight excess of the oxidizing agent. For sterically hindered alcohols, a stronger oxidant or longer reaction times may be necessary.
Deactivation of the catalyst (if applicable).Ensure the catalyst is fresh and the reaction is performed under the recommended conditions (e.g., inert atmosphere if required).
Over-oxidation or side reactions. Use of a harsh oxidizing agent.Employ mild and selective oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation, especially in the presence of other sensitive functional groups.[12]
Formation of undesired byproducts. Reaction with other functional groups in the molecule.Choose an oxidant that is chemoselective for the secondary alcohol. For example, some reagents will not oxidize double bonds.[13]

Experimental Protocols

Protocol 1: Ozonolysis of (R)-(+)-Limonene with Reductive Work-up
  • Dissolve (R)-(+)-limonene (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane) in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.[2]

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 equivalents), dropwise at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting keto-aldehyde by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow: Low Product Yield cluster_reactions Reaction Step Analysis start Low Yield of this compound check_sm Verify Starting Material Purity and Integrity start->check_sm check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_side_products Analyze Crude Product for Side Products (TLC, NMR, MS) check_conditions->analyze_side_products optimize_purification Optimize Purification Protocol analyze_side_products->optimize_purification ozonolysis Ozonolysis Issues? analyze_side_products->ozonolysis Aldehyde/Acid imbalance? wittig Wittig Reaction Inefficient? analyze_side_products->wittig Unreacted Carbonyl? oxidation Oxidation Step Incomplete? analyze_side_products->oxidation Alcohol present? end Improved Yield optimize_purification->end ozonolysis_sol Adjust work-up (reductive) or temperature. ozonolysis->ozonolysis_sol wittig_sol Optimize base, solvent, or ylide. wittig->wittig_sol oxidation_sol Change oxidant or prolong reaction time. oxidation->oxidation_sol ozonolysis_sol->end wittig_sol->end oxidation_sol->end

Caption: A flowchart for diagnosing and resolving low yield issues.

Key Reaction Pathway

G Synthetic Pathway to this compound cluster_start Starting Material cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Selective Oxidation cluster_step4 Step 4: Oxidation limonene (R)-(+)-Limonene keto_aldehyde Keto-aldehyde intermediate limonene->keto_aldehyde 1. O3 2. DMS diene Diene intermediate keto_aldehyde->diene Ph3P=CH-R, Base keto_diene Keto-diene intermediate diene->keto_diene Selective Oxidation final_product This compound keto_diene->final_product Oxidizing Agent

Caption: A simplified reaction scheme from (R)-(+)-Limonene.

References

(3R)-3-isopropenyl-6-oxoheptanoic acid solubility enhancement for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-3-isopropenyl-6-oxoheptanoic acid. The focus is on overcoming solubility challenges to ensure reliable and reproducible assay results.

Quick Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Compound precipitates when added to aqueous buffer. Low aqueous solubility of the free acid form.1. Prepare a concentrated stock in an organic solvent (DMSO or ethanol).2. Increase the pH of the aqueous buffer.3. Utilize solubility enhancers like cyclodextrins.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation during the assay.1. Visually inspect for precipitation before and during the experiment.2. Ensure the final concentration of the organic co-solvent is consistent and below cytotoxic levels.3. Vortex the final solution thoroughly before adding to the assay.
Observed cytotoxicity or off-target effects in cell-based assays. High concentration of the organic co-solvent (e.g., DMSO, ethanol).1. Lower the final co-solvent concentration (ideally ≤0.5% for DMSO, ≤1% for ethanol).2. Consider using alternative solubilization methods like pH adjustment or cyclodextrins.3. Always include a vehicle control (buffer + co-solvent) in your experimental design.
Difficulty achieving the desired final concentration in the assay medium. The compound's solubility limit is exceeded even with a co-solvent.1. Increase the pH of the final assay medium.2. Use a combination of methods (e.g., co-solvent and cyclodextrin).3. If possible, adjust the assay protocol to accommodate a lower final concentration of the compound.

Frequently Asked Questions (FAQs)

Compound Properties and Handling

Q1: What are the basic physicochemical properties of this compound?

This compound is a keto-carboxylic acid with the following properties:

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃PubChem[1]
Molecular Weight 184.23 g/mol PubChem[1]
Appearance Colorless clear liquidThe Good Scents Company[2]
Water Solubility Practically insoluble or insolublePubChem[3]
Ethanol Solubility SolublePubChem[3]
Predicted XlogP 1.3PubChem[1]

XlogP is a computed measure of lipophilicity. A value of 1.3 indicates moderate lipophilicity.

Q2: How should I prepare a stock solution of this compound?

Due to its poor water solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or 100% ethanol.

  • Procedure:

    • Weigh the desired amount of the compound in a suitable vial.

    • Add the organic solvent to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Solubility Enhancement Strategies

Q3: My compound is precipitating out of my aqueous assay buffer. What can I do?

Precipitation is expected when diluting a hydrophobic compound into an aqueous medium. Here are several strategies to address this, which can be used alone or in combination.

G cluster_problem Problem cluster_solutions Solubilization Strategies Problem Compound Precipitation in Aqueous Buffer pH_Adjust pH Adjustment (Increase pH > pKa) Problem->pH_Adjust can be solved by CoSolvent Co-solvent (DMSO, Ethanol) Problem->CoSolvent can be solved by Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Problem->Cyclodextrin can be solved by Surfactant Surfactant (e.g., Tween 80) Problem->Surfactant can be solved by

Caption: Troubleshooting workflow for compound precipitation.

Q4: How does adjusting the pH help with solubility?

This compound is a carboxylic acid. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, less soluble form. By increasing the pH of the buffer to a value at least 1-2 units above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This negatively charged salt is significantly more soluble in water. The pKa for similar aliphatic carboxylic acids is typically in the range of 4-5. Therefore, adjusting the buffer pH to ≥ 7.0 should substantially improve solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) Low_Sol R-COOH (Protonated Form) Poorly Soluble High_Sol R-COO⁻ (Deprotonated Salt) More Soluble Low_Sol->High_Sol Increase pH High_Sol->Low_Sol Decrease pH

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Q5: What are the recommended final concentrations for co-solvents like DMSO and ethanol in assays?

While essential for solubilizing the compound, co-solvents can be toxic to cells or inhibit enzyme activity at higher concentrations. It is crucial to keep their final concentration in the assay as low as possible.

Co-solventGeneral Recommended Final ConcentrationNotes
DMSO ≤ 0.5% (v/v) Can induce cellular stress and differentiation at higher concentrations. A 0.1% concentration is often preferred for sensitive cell lines.
Ethanol ≤ 1.0% (v/v) Can cause membrane disruption and cytotoxicity. Some studies suggest keeping it below 0.5% for sensitive assays.

Important: Always include a vehicle control in your experiment. This control should contain the same final concentration of the co-solvent as your test samples to account for any solvent-induced effects.

Q6: When should I consider using cyclodextrins?

Cyclodextrins are a good alternative or supplement to co-solvents, especially in sensitive cell-based assays or for in vivo studies where solvent toxicity is a concern. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate the poorly soluble compound, thereby increasing its aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is suitable for cell-free assays where the buffer pH can be adjusted without affecting the assay components.

  • Prepare a basic stock solution: Instead of a pure organic solvent, dissolve the compound in a dilute basic solution (e.g., 10-50 mM in 10 mM NaOH). This will form the sodium salt of the acid.

  • Determine the required buffer pH: Ensure your final assay buffer has a pH of 7.0 or higher.

  • Serial Dilution: Perform serial dilutions of the basic stock solution directly into the final assay buffer.

  • Final Check: After adding the compound to the final buffer, check the pH and adjust if necessary.

Protocol 2: Preparation of a Stock Solution with a Co-solvent

This is the most common method and is applicable to a wide range of in vitro assays.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 50 mM.

  • Create an Intermediate Dilution (optional but recommended): Dilute the 50 mM stock solution in your assay buffer or cell culture medium to create a more manageable intermediate concentration (e.g., 1 mM). This helps in minimizing pipetting errors and reduces the amount of DMSO added to the final well.

  • Final Dilution: Add the required volume of the intermediate or high-concentration stock to your assay wells to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed 0.5%.

    • Example Calculation: To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of the 10 mM stock to a final assay volume of 1 mL results in a final DMSO concentration of 0.1%.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method is ideal for reducing the reliance on organic co-solvents.

  • Prepare the HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer.

  • Complexation:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Alternatively, first dissolve the compound in a minimal amount of ethanol (e.g., 20-50 µL) and then add this to the stirring HP-β-CD solution.

  • Incubation: Stir or sonicate the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter before use in cell culture.

Disclaimer: This guide provides general recommendations. The optimal solubilization strategy may vary depending on the specific assay conditions and experimental goals. It is always advisable to perform preliminary tests to determine the best method for your application.

References

stability and degradation of (3R)-3-isopropenyl-6-oxoheptanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (3R)-3-isopropenyl-6-oxoheptanoic acid in solution. The following information is designed to help you anticipate and troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my solution?

The stability of this compound, a keto-acid, is influenced by several factors. These include the pH of the solution, temperature, the type of solvent used, exposure to light, and the presence of oxidizing agents.[1][2] Understanding these factors is crucial for maintaining the integrity of the compound during your experiments.

Q2: How does pH impact the degradation of the compound?

Both acidic and basic conditions can catalyze the degradation of this compound.[3] Hydrolysis of the carboxylic acid group can occur, and the ketone functionality may also be susceptible to acid or base-catalyzed reactions. It is advisable to maintain a pH-controlled environment, ideally close to neutral, unless the experimental protocol requires otherwise.

Q3: Is this compound sensitive to temperature changes?

Yes, as with most chemical compounds, higher temperatures can accelerate the rate of degradation. For long-term storage and during experiments where stability is critical, it is recommended to maintain low temperatures.

Q4: What should I consider when choosing a solvent?

The choice of solvent can significantly influence the stability of the compound. Polar solvents may stabilize the more common keto form, while non-polar solvents might favor the enol tautomer.[2] Furthermore, protic solvents (e.g., water, alcohols) can participate in hydrolytic degradation pathways. The solubility and stability of the compound should be empirically determined in the selected solvent system.

Q5: Can light exposure lead to degradation?

Troubleshooting Guide

This guide is intended to help you identify and resolve common stability issues you might encounter.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over a short period in solution. Inappropriate pH: The solution may be too acidic or basic, leading to rapid hydrolysis or other degradation reactions.[3]- Measure and adjust the pH of the solution to a neutral range if experimentally permissible.- Use buffered solutions to maintain a stable pH.
High Temperature: The experimental or storage temperature may be too high, accelerating degradation.- Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C).- Conduct experiments at controlled, lower temperatures if possible.
Inconsistent analytical results between experiments. Solvent Effects: Different batches of solvent or the use of different solvents may be affecting the compound's stability or its equilibrium between tautomeric forms.[2]- Use high-purity, fresh solvent for each experiment.- If possible, use the same type of solvent consistently.- Evaluate the stability of the compound in the chosen solvent over the experimental timeframe.
Photodegradation: Exposure to ambient or direct light may be causing degradation.- Prepare and handle solutions in a low-light environment.- Store solutions in amber vials or wrap containers in aluminum foil.
Appearance of unexpected peaks in chromatography. Oxidative Degradation: The compound may be reacting with dissolved oxygen or other oxidizing agents in the solution.- Degas solvents before use.- Consider adding an antioxidant to the solution if it does not interfere with the experiment.
Formation of Degradation Products: The compound is degrading under the experimental conditions, leading to the formation of new chemical entities.- Perform a forced degradation study to identify potential degradation products and pathways. This can help in developing stability-indicating analytical methods.[3][4]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying its degradation products.[3][4] Below are generalized protocols that can be adapted for this compound.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess susceptibility to acid-catalyzed degradation.[3][5]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate stability in alkaline conditions.[3][5]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo determine susceptibility to oxidative degradation.
Thermal Degradation Solid compound at 80°C for 48 hoursTo assess the impact of heat on the solid-state stability.
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) for 24 hoursTo investigate light-induced degradation.

Visualizing Potential Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under various stress conditions.

start This compound acid Acid Hydrolysis (e.g., H+) start->acid base Base Hydrolysis (e.g., OH-) start->base oxidation Oxidation (e.g., H2O2) start->oxidation heat Thermal Stress start->heat light Photolytic Stress start->light degradation_products Degradation Products (e.g., smaller acids, ketones, - oxidation of alkene) acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Potential degradation pathways of the compound.

Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting stability issues with this compound in your experiments.

start Instability Observed (e.g., loss of purity, extra peaks) check_ph Is the pH controlled? start->check_ph adjust_ph Adjust pH to neutral or use a buffer check_ph->adjust_ph No check_temp Is the temperature controlled? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Lower storage and experimental temperature check_temp->lower_temp No check_light Is the solution protected from light? check_temp->check_light Yes lower_temp->check_light protect_light Use amber vials or cover containers check_light->protect_light No check_solvent Is the solvent fresh and high-purity? check_light->check_solvent Yes protect_light->check_solvent use_fresh_solvent Use fresh, high-purity solvent check_solvent->use_fresh_solvent No forced_degradation Consider forced degradation study to identify degradants check_solvent->forced_degradation Yes use_fresh_solvent->forced_degradation stable Compound is Stable forced_degradation->stable

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Chiral HPLC Separation of (3R)-3-isopropenyl-6-oxoheptanoic acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of (3R)-3-isopropenyl-6-oxoheptanoic acid and its stereoisomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its enantiomer?

The primary challenge is that enantiomers, such as the (3R) and (3S) forms of 3-isopropenyl-6-oxoheptanoic acid, possess identical physical and chemical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.

Q2: Which type of chiral stationary phase (CSP) is generally recommended for the separation of chiral carboxylic acids like this compound?

For chiral carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases (e.g., vancomycin or teicoplanin-based) are often successful.[1] Polysaccharide-based columns are known for their broad selectivity. For acidic compounds, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[2]

Q3: Why is an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, often added to the mobile phase?

An acidic modifier is used to suppress the ionization of the carboxylic acid group of the analyte.[2] When the analyte is in its neutral form, it can interact more consistently with the chiral stationary phase, leading to sharper peaks and improved resolution. Without an acidic modifier, acidic analytes can produce broad or tailing peaks due to undesirable ionic interactions with the stationary phase.[2]

Q4: Can I use a gradient elution for this chiral separation?

While gradient elution can be used for initial method development to determine a suitable mobile phase composition, isocratic elution is more common for chiral separations.[3] This is because enantiomers have very similar retention behavior, and the primary goal is to maximize the difference in their interaction with the stationary phase, which is often best achieved under stable mobile phase conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers Incorrect chiral stationary phase (CSP) selection.Screen different types of CSPs, particularly polysaccharide-based (e.g., cellulose, amylose) or macrocyclic glycopeptide columns.[1]
Inappropriate mobile phase.For normal phase, try different ratios of hexane/alcohol (e.g., isopropanol, ethanol). For reversed-phase, vary the organic modifier (acetonitrile, methanol) and the aqueous buffer composition.
Analyte ionization.Add a small amount (e.g., 0.1%) of an acidic modifier like TFA or acetic acid to the mobile phase to suppress ionization of the carboxylic acid.[2]
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Ensure an acidic modifier is present in the mobile phase to improve the peak shape of the acidic analyte.[2]
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Shifting retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
Fluctuations in temperature.Use a column oven to maintain a constant and controlled temperature.
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure it is well-mixed.
Low resolution between enantiomers Sub-optimal mobile phase composition.Systematically vary the ratio of the mobile phase components. For normal phase, small changes in the alcohol percentage can have a significant impact.
Inappropriate flow rate.Optimize the flow rate. A lower flow rate often increases resolution but also increases analysis time.
Temperature effects.Investigate the effect of temperature on the separation. Lower temperatures can sometimes enhance chiral recognition.

Experimental Protocols

Representative Normal-Phase HPLC Method

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Mobile Phase injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., Hexane/IPA/Acetic Acid) separation Chiral Column Separation (Isocratic Elution) mobile_phase_prep->separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Determine Retention Times, Resolution, and Purity chromatogram->analysis

Caption: Experimental workflow for chiral HPLC separation.

Caption: Logical troubleshooting guide for chiral HPLC.

References

Technical Support Center: Synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method for the synthesis of this compound is the ozonolysis of (R)-(+)-limonene. This reaction cleaves the endocyclic double bond of limonene to form a keto-aldehyde, which is then oxidized to the corresponding carboxylic acid.

Q2: What are the expected major byproducts in the synthesis via limonene ozonolysis?

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, alternative synthetic strategies can be employed. A patent has described a route involving a Johnson-Claisen rearrangement of a 2-methyl-2,6-heptadienol compound to form a 3-isopropenyl-6-heptenoate ester, which can then be converted to the target molecule.[3][4] Another potential route involves the use of a Wittig reaction to form the isopropenyl group and the carbon backbone.[3][4]

Q4: How can I purify the final product from the byproducts?

A4: Purification of this compound typically involves column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the desired carboxylic acid from less polar byproducts like ketones and aldehydes.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

  • Question: My reaction has resulted in a low yield of this compound. What are the potential causes?

  • Answer: Low yields can stem from several factors:

    • Incomplete Ozonolysis: Ensure that the ozone has been bubbled through the solution for a sufficient amount of time to completely react with the starting material. The disappearance of limonene can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Suboptimal Work-up Conditions: The choice of reductive or oxidative work-up after ozonolysis is critical. For the synthesis of the carboxylic acid, an oxidative work-up (e.g., with hydrogen peroxide) is required. An inappropriate work-up can lead to the formation of aldehydes or alcohols instead of the desired acid.

    • Side Reactions: The formation of byproducts, as detailed in the FAQs, will naturally lower the yield of the main product. The reaction conditions, such as temperature and solvent, should be carefully controlled to minimize side reactions.

    • Product Loss During Purification: The product may be lost during extraction or chromatography. Ensure complete extraction from the aqueous phase and use appropriate solvent systems for chromatography to avoid loss of the product on the column.

Problem 2: Presence of significant amounts of Limonaketone in my product.

  • Question: My final product is contaminated with a significant amount of Limonaketone. How can I avoid its formation and remove it?

  • Answer: Limonaketone (4-acetyl-1-methylcyclohexene) is a common byproduct of limonene ozonolysis.[2]

    • Formation: It is formed from the incomplete cleavage of the limonene molecule.

    • Avoidance: While difficult to completely avoid, controlling the reaction temperature and using a selective solvent system may help to minimize its formation.

    • Removal: Limonaketone is less polar than the desired carboxylic acid. It can be effectively removed by silica gel column chromatography using a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.

Problem 3: My product contains an unexpected variety of byproducts.

  • Question: I have identified several unexpected byproducts in my reaction mixture that are not the commonly cited ones. What could be their origin?

  • Answer: The presence of unexpected byproducts could be due to:

    • Starting Material Impurities: The purity of the starting (R)-(+)-limonene is crucial. Impurities in the starting material will be carried through the reaction and may form their own set of byproducts.

    • Alternative Synthesis Route: If you are using an alternative synthesis route, such as one involving a Wittig reaction or a Johnson-Claisen rearrangement, the byproduct profile will be different. For example, a Wittig reaction can sometimes lead to the formation of triphenylphosphine oxide as a stoichiometric byproduct that needs to be removed.

Data on Byproduct Formation in Limonene Ozonolysis

The following table summarizes the molar yields of major byproducts observed during the ozonolysis of limonene under specific experimental conditions.

ByproductMolar Yield (%) (without OH scavenger)Molar Yield (%) (with OH scavenger)Reference
Limonaketone (LimaKet)Not specifiedUnchanged[1]
7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal (7H6O)Not specifiedUnchanged[1]
3-isopropenyl-6-oxo-heptanal (IPOH)Not specifiedDecreased by 68%[1]
2-acetyl-5-oxohexanal (2A5O)Not specifiedUnchanged[1]
3-acetyl-6-oxoheptanal (3A6O)Not specifiedDecreased by >95%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of (R)-(+)-Limonene
  • Ozonolysis: Dissolve (R)-(+)-limonene (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Oxidative Work-up: After completion of the ozonolysis, purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours.

  • Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Identification of Byproducts by GC-MS
  • Sample Preparation: Derivatize the crude reaction mixture by silylation to improve the volatility of the carboxylic acid. To a small sample of the crude product, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

    • Identification: Identify the peaks by comparing their mass spectra with a library (e.g., NIST/Wiley) and their retention times with known standards if available.

Diagrams

Synthesis_Pathway limonene (R)-(+)-Limonene ozonide Molozonide/Ozonide Intermediate limonene->ozonide 1. O3, -78°C keto_aldehyde Keto-aldehyde ozonide->keto_aldehyde 2. Reductive or Oxidative Work-up byproduct1 Limonaketone ozonide->byproduct1 Side Reaction byproduct2 Other Aldehydic/ Ketonic Byproducts ozonide->byproduct2 Side Reactions target (3R)-3-isopropenyl-6- oxoheptanoic acid keto_aldehyde->target Oxidative Work-up (e.g., H2O2)

Caption: Synthesis pathway of this compound from (R)-(+)-limonene.

Troubleshooting_Workflow start Problem: Impurities Detected in Final Product check_sm Analyze Starting Material (Limonene) for Purity (GC-MS) start->check_sm sm_impure Source: Impure Starting Material Solution: Purify Limonene before use check_sm->sm_impure No sm_pure Starting Material is Pure check_sm->sm_pure Yes analyze_byproducts Identify Byproduct Structures (GC-MS, NMR) sm_pure->analyze_byproducts is_known_byproduct Are they known ozonolysis byproducts? analyze_byproducts->is_known_byproduct known_byproduct Source: Inherent Side Reactions Solution: Optimize reaction conditions (temp., solvent) and purification. is_known_byproduct->known_byproduct Yes unknown_byproduct Are they over-oxidized or rearranged products? is_known_byproduct->unknown_byproduct No over_oxidation Source: Harsh Oxidative Work-up Solution: Milder work-up conditions (e.g., control H2O2 conc., temp.) unknown_byproduct->over_oxidation rearrangement Source: Thermal or Acidic Stress Solution: Maintain low temp., use non-acidic work-up/purification. unknown_byproduct->rearrangement

Caption: Troubleshooting workflow for identifying the source of byproducts.

References

Technical Support Center: (3R)-3-isopropenyl-6-oxoheptanoic acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bioassay conditions for (3R)-3-isopropenyl-6-oxoheptanoic acid.

Troubleshooting Guides

Cell-Based Assays (e.g., Cell Viability, Cytotoxicity)

Issue: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Edge effects in the microplate.

    • Inconsistent incubation conditions.

    • Pipetting errors.

  • Solution:

    • Ensure thorough mixing of cell suspension before and during seeding.

    • To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS or media.

    • Ensure consistent temperature and CO2 levels in the incubator.

    • Use calibrated pipettes and practice consistent pipetting technique.

Issue: Low signal or no response to the compound.

  • Possible Cause:

    • Compound concentration is too low.

    • Inappropriate incubation time.

    • The chosen cell line is not sensitive to the compound.

    • This compound may have low cell permeability.

  • Solution:

    • Perform a dose-response experiment with a wider range of concentrations.

    • Optimize the incubation time by performing a time-course experiment.

    • Screen different cell lines to find a sensitive model.

    • Consider the physicochemical properties of the compound, such as its pKa, which may influence its ability to cross cell membranes. The intracellular pH can be affected by the influx of organic acids.[1]

Issue: Inconsistent results with colorimetric assays (e.g., MTT, XTT).

  • Possible Cause:

    • Interference of the compound with the assay reagents. Organic acids can sometimes interfere with enzyme-based assays.

    • Changes in media pH due to the acidic nature of the compound.

    • Precipitation of the compound in the culture medium.

  • Solution:

    • Run a control without cells to check for direct reduction of the assay reagent by the compound.

    • Ensure the pH of the culture medium is buffered and stable after the addition of the compound.

    • Check the solubility of this compound in the culture medium at the tested concentrations.

Enzyme Inhibition Assays

Issue: No or low inhibition observed.

  • Possible Cause:

    • The chosen enzyme is not a target of the compound.

    • Incorrect assay conditions (pH, temperature). Enzymes are highly sensitive to pH and temperature.

    • Inhibitor concentration is too low.

  • Solution:

    • Screen a panel of relevant enzymes.

    • Optimize the assay buffer pH and temperature for the specific enzyme.

    • Test a broader range of inhibitor concentrations.

Issue: High background signal.

  • Possible Cause:

    • Substrate instability.

    • Contamination of reagents.

  • Solution:

    • Check the stability of the substrate under the assay conditions.

    • Use fresh, high-quality reagents.

HPLC Analysis

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Inappropriate mobile phase pH for the acidic analyte.

    • Secondary interactions between the analyte and the stationary phase.

    • Column overload.

  • Solution:

    • Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in its non-ionized form.

    • Use a column with end-capping or a different stationary phase (e.g., C8 instead of C18).

    • Reduce the sample concentration or injection volume.

Issue: Variable retention times.

  • Possible Cause:

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature variations.

    • Column degradation.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.

    • Use a column oven to maintain a constant temperature.

    • Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Frequently Asked Questions (FAQs)

Cell-Based Assays

  • Q1: What is a good starting concentration range for testing this compound in a cell viability assay?

    • A1: Without prior data, a broad range is recommended, for example, from low micromolar (1 µM) to high micromolar (100-1000 µM), using serial dilutions.

  • Q2: How long should I incubate the cells with the compound?

    • A2: A common starting point is 24 to 72 hours. However, the optimal time depends on the cell type and the expected mechanism of action. A time-course experiment is recommended.

  • Q3: Can the acidic nature of this compound affect my cell culture?

    • A3: Yes, high concentrations of acidic compounds can lower the pH of the culture medium, which can impact cell health and proliferation. It is important to ensure your culture medium is well-buffered and to check the pH after adding the compound, especially at higher concentrations.

Enzyme Inhibition Assays

  • Q4: How do I determine the type of inhibition (e.g., competitive, non-competitive)?

    • A4: To determine the mechanism of inhibition, you need to measure the enzyme kinetics at different substrate concentrations in the presence of various concentrations of the inhibitor. Plotting the data, for example using a Lineweaver-Burk plot, can help elucidate the inhibition type.[2]

  • Q5: What controls are necessary for an enzyme inhibition assay?

    • A5: Essential controls include a no-enzyme control, a no-substrate control, and a no-inhibitor (vehicle) control.[3]

HPLC Analysis

  • Q6: What type of HPLC column is suitable for analyzing this compound?

    • A6: A reversed-phase C18 or C8 column is a good starting point. The choice will depend on the hydrophobicity of the compound and any potential matrix components.

  • Q7: How can I improve the sensitivity of detection for this compound?

    • A7: Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) can be used. For higher sensitivity, derivatization to add a fluorescent or UV-absorbing tag, or using mass spectrometry (LC-MS) for detection, are effective options.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
198.14.8
1085.36.1
5062.55.5
10045.24.9
25020.73.8
5005.12.1

Note: These are example data. Actual values must be determined experimentally.

Table 2: Example Enzyme Inhibition Data

Inhibitor Conc. (µM)Substrate Conc. (mM)Initial Velocity (µmol/min)
00.150.2
00.5125.8
01.0168.1
02.0201.5
05.0225.3
100.135.1
100.598.7
101.0135.2
102.0165.9
105.0190.4

Note: This table illustrates the type of data needed to determine inhibition kinetics. Actual values will depend on the specific enzyme and inhibitor.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4]

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

Protocol 2: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and this compound in the buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor (or vehicle control).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at the optimal temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the substrate concentration for each inhibitor concentration to determine the type of inhibition and calculate the Ki value.

Protocol 3: HPLC Analysis of this compound
  • Sample Preparation: Prepare samples by dissolving them in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component should be low to ensure the carboxylic acid is protonated.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 210 nm or a mass spectrometer.

  • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute the compound. A typical gradient might be from 10% to 90% acetonitrile over 15-20 minutes.

  • Injection: Inject a small volume of the sample (e.g., 10-20 µL).

  • Data Acquisition and Analysis: Record the chromatogram and determine the retention time and peak area of this compound. Quantify using a calibration curve prepared with standards of known concentrations.

Visualizations

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Compound Dilutions incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer incubate_mtt->add_solubilizer read_plate Read Absorbance (570nm) add_solubilizer->read_plate analyze_data Analyze Data read_plate->analyze_data Signaling_Pathway_Organic_Acid cluster_extracellular Extracellular cluster_intracellular Intracellular organic_acid This compound organic_acid_in Intracellular Organic Acid organic_acid->organic_acid_in Diffusion / Transport membrane Cell Membrane ph_change Decrease Intracellular pH organic_acid_in->ph_change enzyme_inhibition Enzyme Inhibition organic_acid_in->enzyme_inhibition ph_change->enzyme_inhibition metabolism Alteration of Metabolism (e.g., Glycolysis, TCA Cycle) ph_change->metabolism enzyme_inhibition->metabolism signaling Modulation of Signaling Pathways metabolism->signaling cellular_response Cellular Response (e.g., ↓ Proliferation, Apoptosis) signaling->cellular_response

References

Technical Support Center: (3R)-3-isopropenyl-6-oxoheptanoic acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving (3R)-3-isopropenyl-6-oxoheptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and overcome common challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources during the synthesis, which often involves the ozonolysis of a terpene precursor like (R)-(-)-carvone. Common impurities include:

  • Incomplete ozonolysis: Residual starting material or partially oxidized intermediates.

  • Side-products from workup: Over-oxidation to dicarboxylic acids or the formation of acetals if alcohols are used in the workup.

  • Isomerization: The chiral center can be susceptible to epimerization under harsh basic or acidic conditions, leading to the presence of the (3S)-enantiomer.

  • Solvent and reagent artifacts: Residual solvents from extraction and purification steps, or byproducts from reagents used. For instance, heating terpenes in the presence of oxygen can lead to the formation of acetone as an artifact[1][2].

Q2: My chiral HPLC analysis shows poor separation of the (3R) and (3S) enantiomers. What can I do to improve resolution?

A2: Achieving good chiral separation can be challenging. Here are several strategies to improve resolution:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC®) are often effective for separating chiral carboxylic acids.[3][4]

  • Mobile Phase Optimization:

    • Normal Phase: Vary the ratio of a non-polar solvent (e.g., hexane, heptane) to a polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape for carboxylic acids.

    • Reversed Phase: Adjust the aqueous buffer pH and the organic modifier (e.g., acetonitrile, methanol) concentration.

  • Flow Rate: Lowering the flow rate can sometimes increase the resolution between enantiomers.

  • Temperature: Temperature can influence chiral recognition. Experiment with different column temperatures to find the optimal separation.

  • Derivatization: If direct separation is unsuccessful, consider derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

Q3: I am observing unexpected peaks in my NMR spectrum. How can I identify them?

A3: Unexpected peaks in an NMR spectrum often correspond to impurities or degradation products. Here's a systematic approach to their identification:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane, hexane).

  • Identify Reagent-Related Impurities: Look for signals corresponding to residual reagents or their byproducts used in the synthesis and purification steps.

  • Consider Structural Isomers: Analyze the multiplicity and integration of the unknown signals to determine if they could correspond to structural isomers or diastereomers of the target compound.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in elucidating the structure of the unknown impurity by revealing proton-proton and proton-carbon correlations.

  • Spiking Experiments: If a particular impurity is suspected, "spike" your NMR sample with a small amount of the pure suspected compound and observe if the peak intensity increases.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction, side reactions (e.g., Michael addition), or loss of product during workup and purification.- Monitor the reaction progress closely by TLC or GC-MS to ensure complete conversion of the starting material.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- During workup, ensure complete extraction of the acidic product from the organic layer by adjusting the pH of the aqueous phase.- Use a gentle purification method like flash column chromatography with a suitable solvent system to minimize product loss.
Presence of Diastereomeric Impurities Epimerization of the chiral center at the 3-position due to harsh pH conditions during synthesis or workup.- Avoid strong bases or acids, especially at elevated temperatures.- Use buffered solutions for extractions and washes where possible.- Analyze the product by chiral HPLC to quantify the extent of epimerization.
Formation of Polymeric Material The α,β-unsaturated ketone moiety can be prone to polymerization, especially in the presence of radical initiators or strong bases.- Ensure all reagents and solvents are free of peroxides.- Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid unnecessarily high reaction temperatures.
Chiral HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for the acidic analyte, secondary interactions with the stationary phase, or column overload.- For reversed-phase, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid.- In normal phase, add a small amount of a polar modifier like an alcohol or an acidic additive like TFA.- Reduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature variations, or column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with an appropriate solvent after each run and store it according to the manufacturer's instructions.
Ghost Peaks Contamination in the HPLC system, mobile phase, or sample; carryover from previous injections.- Flush the injector and the entire system with a strong solvent.- Use fresh, high-purity solvents for the mobile phase.- Run a blank gradient to identify the source of contamination.

Experimental Protocols

Synthesis of this compound from (R)-(-)-Carvone

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and safety protocols.

  • Ozonolysis:

    • Dissolve (R)-(-)-carvone in a suitable solvent (e.g., dichloromethane or methanol) in a three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing a potassium iodide solution.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until the blue color of ozone persists, indicating the complete consumption of carvone. The reaction can also be monitored by TLC.

  • Workup:

    • Reductive Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or zinc dust) and allow the mixture to warm to room temperature. This will cleave the ozonide to form the desired keto-acid.

    • Oxidative Workup: After purging excess ozone, add an oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture. This will directly yield the carboxylic acid.

  • Extraction and Purification:

    • Quench the reaction mixture with water.

    • If the product is in an organic solvent, extract the aqueous layer with the organic solvent.

    • To isolate the carboxylic acid, extract the combined organic layers with an aqueous basic solution (e.g., sodium bicarbonate).

    • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: (R)-(-)-Carvone ozonolysis Ozonolysis start->ozonolysis O3, -78°C workup Reductive/Oxidative Workup ozonolysis->workup Reducing/Oxidizing Agent extraction Aqueous Extraction workup->extraction chromatography Column Chromatography extraction->chromatography hplc Chiral HPLC chromatography->hplc nmr NMR Spectroscopy chromatography->nmr end Final Product: This compound hplc->end nmr->end

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_synthesis_issues Synthesis Troubleshooting cluster_analysis_issues Analysis Troubleshooting cluster_solutions Potential Solutions start Unexpected Experimental Result low_yield Low Yield start->low_yield e.g., low product mass impurities Presence of Impurities start->impurities e.g., extra spots on TLC poor_separation Poor HPLC Separation start->poor_separation e.g., co-eluting enantiomers extra_peaks Unexpected NMR Peaks start->extra_peaks e.g., unassigned signals optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions refine_purification Refine Purification low_yield->refine_purification impurities->refine_purification change_hplc_method Modify HPLC Method poor_separation->change_hplc_method run_2d_nmr Perform 2D NMR extra_peaks->run_2d_nmr

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: High-Purity (3R)-3-Isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the protocol refinement of high-purity (3R)-3-isopropenyl-6-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the enantioselective synthesis of this compound?

A1: Common chiral precursors for the synthesis of this compound include (R)-(+)-limonene and its derivatives, such as (1R,2R,4S)-limonene-1,2-diol or (1R,4S)-1-hydroxy-2-oxolimonene.[1] Another potential starting material is (R)-(-)-carvone.

Q2: What are the main challenges in obtaining high-purity this compound?

A2: The primary challenges include controlling the stereochemistry during synthesis to achieve high enantiomeric excess (ee), preventing side reactions, and effectively removing impurities. A significant side reaction to be aware of is the acid-catalyzed intramolecular cyclization of the keto acid to form the corresponding lactone, 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone.[1] Purification can also be challenging due to the similar polarities of the desired product and certain byproducts.

Q3: How can I determine the enantiomeric purity of my final product?

A3: The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). An alternative method involves derivatization with a chiral resolving agent to form diastereomers, which can then be analyzed by standard NMR spectroscopy or achiral chromatography.

Q4: What are the options for purifying the final product to achieve high enantiomeric purity?

A4: Several methods can be employed for the chiral purification of this compound:

  • Preparative Chiral HPLC/SFC: This is a direct method that separates enantiomers on a chiral stationary phase.

  • Diastereomeric Salt Resolution: This involves forming a salt with a chiral amine, followed by fractional crystallization to separate the diastereomeric salts. The desired enantiomer is then recovered by treatment with acid.

  • Derivatization and Chromatography: The carboxylic acid can be derivatized with a chiral auxiliary to form diastereomers, which are then separated by standard chromatography (e.g., silica gel). Subsequent cleavage of the auxiliary yields the enantiomerically pure acid.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired keto acid after periodate cleavage. Incomplete cleavage of the diol.Ensure an equimolar amount of sodium periodate is used. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Degradation of the product.The reaction is sensitive to acid concentration and incubation time.[1] Carefully control the amount of acid catalyst and monitor the reaction progress to avoid prolonged reaction times.
Presence of a significant amount of lactone byproduct. Acid-catalyzed intramolecular cyclization.[1]Minimize the use of strong acids during the reaction and workup. If acidification is necessary, use a dilute acid and perform the extraction immediately.[1] Consider performing the reaction at a lower temperature.
Formation of multiple unidentified byproducts. Ozonolysis of (R)-(+)-limonene can lead to various side products if not carefully controlled.Ensure the reaction is carried out at a low temperature (typically -78 °C) and that the workup procedure (reductive or oxidative) is appropriate for the desired product.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of enantiomers on chiral HPLC. Inappropriate chiral stationary phase (CSP) or mobile phase.Screen different types of CSPs (e.g., polysaccharide-based). Optimize the mobile phase composition, including the type and concentration of the organic modifier and any acidic or basic additives.
Low recovery of the desired enantiomer after diastereomeric salt resolution. The diastereomeric salt of the desired enantiomer is too soluble in the chosen solvent.Screen a variety of solvents with different polarities for the crystallization. Consider using a mixture of solvents.
Incomplete precipitation of the less soluble diastereomeric salt.Optimize the crystallization conditions, including temperature, cooling rate, and concentration.
Difficulty in regenerating the free carboxylic acid from the diastereomeric salt. Incomplete acidification or emulsion formation during workup.Use a sufficiently strong acid to fully protonate the carboxylate. If an emulsion forms, try adding a small amount of a different organic solvent or brine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Periodate Cleavage

This protocol is adapted from the synthesis of the corresponding ester and will require subsequent hydrolysis.

Step 1: Periodate Cleavage of (1R,4S)-1-hydroxy-2-oxolimonene [1]

  • Dissolve 25 mg of (1R,4S)-1-hydroxy-2-oxolimonene in 15 ml of a 5 mM aqueous solution of sodium periodate (NaIO₄).

  • Add 75 µl of 2 N sulfuric acid (H₂SO₄).

  • Incubate the mixture at 30°C for 1.5 hours, monitoring the reaction progress by TLC.

  • Upon completion, immediately extract the product into ethyl acetate. Note: Prompt extraction is crucial to minimize acid-catalyzed lactone formation.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3R)-3-isopropenyl-6-oxoheptanoate.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid (General Procedure)

  • Dissolve the crude ester in a suitable solvent (e.g., methanol or a mixture of THF and water).

  • Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1 N HCl) to a pH of approximately 3-4.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: General Procedure for Chiral Purification by Diastereomeric Salt Resolution
  • Dissolve the racemic 3-isopropenyl-6-oxoheptanoic acid in a suitable solvent (e.g., ethyl acetate, isopropanol, or acetonitrile).

  • Add 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine, quinine, or brucine).

  • Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the crystals in water and acidify with a strong acid (e.g., 2 N HCl).

  • Extract the carboxylic acid into an organic solvent, wash with brine, dry, and concentrate.

  • Determine the enantiomeric excess of the recovered acid by chiral HPLC. The mother liquor can be processed similarly to recover the other enantiomer.

Data Presentation

Table 1: Comparison of Chiral Purification Methods (Illustrative)

Method Typical Purity (ee) Typical Recovery Advantages Disadvantages
Preparative Chiral HPLC >99%60-80%High purity, direct separation.Requires specialized equipment, can be costly for large scale.
Diastereomeric Salt Resolution 90-98% (per crystallization)40-50% (of desired enantiomer)Scalable, uses standard lab equipment.Can be time-consuming, requires screening of resolving agents and solvents.
Derivatization & Chromatography >98%50-70%High purity, uses standard chromatography.Requires additional reaction and cleavage steps, potential for racemization.

Visualizations

Synthesis_Workflow Start (R)-(+)-Limonene Diol (1R,2R,4S)-Limonene-1,2-diol Start->Diol Oxidation Keto_alcohol (1R,4S)-1-Hydroxy-2-oxolimonene Diol->Keto_alcohol Dehydrogenation Ester (3R)-3-Isopropenyl-6-oxoheptanoate Keto_alcohol->Ester Periodate Cleavage Acid This compound Ester->Acid Hydrolysis

Caption: Synthetic pathway from (R)-(+)-Limonene.

Purification_Workflow Racemic_Acid Racemic 3-Isopropenyl-6-oxoheptanoic Acid Chiral_HPLC Preparative Chiral HPLC Racemic_Acid->Chiral_HPLC Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Pure_Enantiomer High-Purity (3R)-Enantiomer Chiral_HPLC->Pure_Enantiomer Crystallization Fractional Crystallization Salt_Formation->Crystallization Acidification Acidification Crystallization->Acidification Acidification->Pure_Enantiomer

Caption: Chiral purification workflow options.

Troubleshooting_Lactone Keto_Acid This compound Protonation Protonation of Keto Group Keto_Acid->Protonation H+ (Acid Catalyst) Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Lactone Lactone Byproduct Cyclization->Lactone

Caption: Mechanism of acid-catalyzed lactone formation.

References

safe handling and storage of (3R)-3-isopropenyl-6-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (3R)-3-isopropenyl-6-oxoheptanoic acid.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an optically active oxo fatty acid.[1] Its chemical formula is C₁₀H₁₆O₃, and it has a molecular weight of approximately 184.23 g/mol .[1] It belongs to the class of lipids and is functionally related to heptanoic acid.

2. What are the known physical and chemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Appearance Colorless clear liquid (for the racemic mixture)The Good Scents Company
Solubility Practically insoluble in water; Soluble in ethanol (for the racemic mixture)The Good Scents Company
Density 1.009 - 1.039 g/cm³ at 20°C (for the racemic mixture)The Good Scents Company
Refractive Index 1.440 - 1.480 at 20°C (for the racemic mixture)[2]
Flash Point 168.89 °C (336.00 °F) (for the racemic mixture)[2]

3. What are the primary hazards associated with this compound?

A specific Safety Data Sheet (SDS) for this compound is not currently available. However, based on the safety data for the structurally similar compound, 6-oxoheptanoic acid, it should be handled as a corrosive substance that can cause severe skin burns and eye damage.[3] Standard precautions for handling acidic and corrosive materials should be followed.

4. What are the recommended storage conditions for this compound?

As a beta-keto acid, this compound is susceptible to decarboxylation, especially when heated.[4] Therefore, it is crucial to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For long-term storage, refrigeration or freezing at -15°C is recommended to minimize degradation.[5]

5. What is the potential biological activity of this compound?

Oxo fatty acids are known to be biologically active as signaling molecules. They can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating metabolism and inflammation.[6][7] Specifically, some fatty acid metabolites are known agonists of PPAR-γ, a key regulator of adipogenesis and insulin sensitivity.[6][7][8]

Troubleshooting Guides

Issue 1: Experiment yields are consistently low or the product appears impure.
Possible Cause Troubleshooting Step
Compound Degradation This compound is a beta-keto acid and is prone to decarboxylation upon heating.[4] Avoid high temperatures during your experimental setup. If heating is necessary, use the lowest possible temperature and shortest duration. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Improper Storage Ensure the compound has been stored correctly in a tightly sealed container at low temperatures (refrigerated or frozen) to prevent degradation over time.[3][5]
Solvent Issues The compound has limited solubility in water. Ensure you are using an appropriate solvent, such as ethanol, for your reaction.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Compound Instability in Media Beta-keto acids can be unstable in aqueous solutions over time. Prepare fresh stock solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Interaction with Assay Components The acidic nature of the compound may affect the pH of your assay medium, which could influence cellular responses or protein activity. Check and adjust the pH of your final assay solution.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, a general protocol for the preparation of beta-keto acids by ester hydrolysis is provided below as a reference for its synthesis.

General Protocol for the Preparation of a Beta-Keto Acid by Ester Hydrolysis [5]

  • Hydrolysis: The corresponding beta-keto ester is hydrolyzed in a solution of 1 M sodium hydroxide (NaOH) overnight at room temperature.

  • Extraction of Unreacted Ester: The resulting solution is extracted with a non-polar organic solvent, such as methyl tert-butyl ether (MTBE), to remove any unreacted ester.

  • Acidification: The aqueous solution is acidified to a pH of approximately 2 using 1 M sulfuric acid (H₂SO₄).

  • Extraction of Beta-Keto Acid: The acidified solution is then repeatedly extracted with an organic solvent like MTBE to isolate the beta-keto acid.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under vacuum at a low temperature (e.g., using an ice bath) to yield the final beta-keto acid.

Visualizations

G Safe Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a cool, dry, well-ventilated area refrigeration Refrigerate or freeze for long-term storage storage_conditions->refrigeration ppe Wear appropriate PPE: - Safety glasses - Lab coat - Gloves storage_conditions->ppe container Keep container tightly sealed refrigeration->container fume_hood Handle in a chemical fume hood ppe->fume_hood avoid_heat Avoid exposure to high temperatures fume_hood->avoid_heat waste Dispose of as hazardous waste in accordance with local regulations fume_hood->waste

Caption: Workflow for the safe handling and storage of this compound.

G Decarboxylation of this compound reactant This compound transition_state [Cyclic Transition State] reactant->transition_state Heat enol_intermediate Enol Intermediate transition_state->enol_intermediate product Product + CO₂ enol_intermediate->product Tautomerization

Caption: The thermal decarboxylation pathway of a beta-keto acid.

G Generalized PPAR-γ Signaling Pathway ligand This compound (Potential Ligand) ppar PPAR-γ ligand->ppar complex PPAR-γ/RXR Heterodimer ppar->complex rxr RXR rxr->complex dna DNA (PPRE) complex->dna transcription Gene Transcription dna->transcription response Biological Response (e.g., regulation of metabolism) transcription->response

Caption: A simplified diagram of the PPAR-γ signaling pathway.

References

Validation & Comparative

Unveiling the Action of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Comparative Guide to Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-isopropenyl-6-oxoheptanoic acid is an oxo fatty acid whose specific biological functions and mechanism of action are not yet fully elucidated.[1][2] This guide provides a comparative framework for validating the potential mechanism of action of this and other novel small molecules, outlining key experimental approaches and data presentation strategies. We will explore hypothetical mechanisms based on the known roles of similar lipid molecules and detail the methodologies to investigate them.

Hypothetical Mechanisms of Action

Given its classification as an oxo fatty acid, potential mechanisms of action for this compound could involve modulation of metabolic pathways, influence on cell membrane properties, or interaction with signaling cascades, similar to other bioactive lipids.[3][4] This guide will focus on a hypothetical anti-inflammatory and pro-apoptotic mechanism.

Comparative Data Analysis

To validate a hypothesized mechanism of action, it is crucial to compare the effects of this compound with established molecules. The following tables present a template for structuring quantitative data from key validation experiments.

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48hMethod
This compoundA549 (Lung Carcinoma)[Experimental Value]MTT Assay
This compoundMCF-7 (Breast Cancer)[Experimental Value]MTT Assay
Doxorubicin (Positive Control)A549 (Lung Carcinoma)[Literature Value]MTT Assay
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)[Literature Value]MTT Assay
Vehicle (Negative Control)A549 (Lung Carcinoma)>100MTT Assay
Vehicle (Negative Control)MCF-7 (Breast Cancer)>100MTT Assay

Table 2: Effect on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Method
This compound1[Experimental Value][Experimental Value]ELISA
This compound10[Experimental Value][Experimental Value]ELISA
This compound50[Experimental Value][Experimental Value]ELISA
Dexamethasone (Positive Control)1[Literature Value][Literature Value]ELISA
Vehicle (Negative Control)-00ELISA

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings.[5] Below are protocols for foundational assays in mechanism of action studies.

Protocol 1: MTT Assay for Cell Viability

This assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control.

  • Treat the cells with varying concentrations of the compounds and controls. Include a vehicle-only control.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: ELISA for Cytokine Quantification

This assay measures the concentration of specific proteins, such as cytokines, in a sample.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • Cell culture plates

  • Microplate reader

Procedure:

  • Plate macrophage cells and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound or controls for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition compared to the LPS-stimulated vehicle control.

Visualizing Pathways and Workflows

Graphical representations are invaluable for illustrating complex biological processes and experimental designs.

G cluster_0 Hypothetical Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound (3R)-3-isopropenyl-6- oxoheptanoic acid Compound->IKK G cluster_1 Mechanism of Action Validation Workflow A Hypothesis Generation: Anti-inflammatory & Pro-apoptotic B In Vitro Cell-Based Assays: Cytotoxicity (MTT) Cytokine Production (ELISA) A->B C Target Identification: Affinity Chromatography Thermal Shift Assay B->C E Pathway Analysis: Western Blot for Signaling Proteins (e.g., p-NF-κB, Caspase-3) B->E D Biochemical Assays: Enzyme Inhibition Assays C->D F Mechanism Validation D->F E->F G cluster_2 Comparative Logic for Alternatives P Identified Biological Activity (e.g., Anti-inflammatory) A1 Our Compound: This compound P->A1 A2 Alternative 1: Known NSAID (e.g., Ibuprofen) P->A2 A3 Alternative 2: Corticosteroid (e.g., Dexamethasone) P->A3 C1 Mechanism: [Hypothesized MOA] A1->C1 C2 Mechanism: COX-1/2 Inhibition A2->C2 C3 Mechanism: Glucocorticoid Receptor Agonist A3->C3

References

A Comparative Analysis of (3R)-3-isopropenyl-6-oxoheptanoic acid and its (3S)-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical. This guide provides a comparative overview of (3R)-3-isopropenyl-6-oxoheptanoic acid and its corresponding (3S)-enantiomer. While specific comparative biological studies are not extensively available in the public domain, this document outlines their fundamental properties and discusses the importance of stereoisomerism in the context of biological activity.

Introduction to Stereoisomerism

This compound and (3S)-3-isopropenyl-6-oxoheptanoic acid are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.[1][2] They share the same molecular formula (C₁₀H₁₆O₃) and molecular weight (approximately 184.23 g/mol ), yet their three-dimensional arrangement of atoms differs at the chiral center (the third carbon atom).[1] This difference in spatial arrangement can lead to significant variations in their interactions with chiral biological systems, such as enzymes and receptors.

Physicochemical Properties

The fundamental physicochemical properties of the individual enantiomers are identical in an achiral environment. Any reported differences would only emerge in their interaction with other chiral molecules or polarized light.

Table 1: Physicochemical Properties of 3-isopropenyl-6-oxoheptanoic acid

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃PubChem[1]
Molecular Weight~184.23 g/mol PubChem[1]
IUPAC Name ((3R)-enantiomer)This compoundPubChem[1]
IUPAC Name ((3S)-enantiomer)(3S)-3-isopropenyl-6-oxoheptanoic acidChEBI
AppearanceData not available for individual enantiomers-
SolubilityData not available for individual enantiomers-
Optical RotationData not available for individual enantiomers-

Biological Activity and Significance

Currently, there is a notable absence of publicly available experimental data directly comparing the biological activities of the (3R) and (3S) enantiomers of 3-isopropenyl-6-oxoheptanoic acid. The racemic mixture (an equal mixture of both enantiomers) has been identified as a flavoring agent.

In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even contribute to adverse effects.

The logical workflow for evaluating the differential effects of these enantiomers would follow a standard pharmacological screening process.

G cluster_0 Initial Screening cluster_1 Enantiomer-Specific Evaluation cluster_2 Downstream Analysis Racemic Mixture Racemic Mixture Biological Target Identification Biological Target Identification Racemic Mixture->Biological Target Identification Chiral Separation Chiral Separation Biological Target Identification->Chiral Separation 3R-enantiomer 3R-enantiomer Chiral Separation->3R-enantiomer 3S-enantiomer 3S-enantiomer Chiral Separation->3S-enantiomer Comparative Bioassays Comparative Bioassays 3R-enantiomer->Comparative Bioassays 3S-enantiomer->Comparative Bioassays Pharmacokinetics (ADME) Pharmacokinetics (ADME) Comparative Bioassays->Pharmacokinetics (ADME) Toxicology Toxicology Comparative Bioassays->Toxicology

References

Efficacy of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Comparative Analysis Based on Structurally and Functionally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological efficacy of (3R)-3-isopropenyl-6-oxoheptanoic acid reveal a significant gap in publicly available scientific literature. To date, no specific experimental data on its mechanism of action, therapeutic efficacy, or comparative performance against other agents has been published. However, by examining its structural features—a C10 unsaturated keto-acid of probable terpenoid origin—we can draw valuable comparisons with related classes of compounds for which biological data are available. This guide provides a comparative overview of these related compounds to offer a predictive context for the potential bioactivity of this compound for researchers, scientists, and drug development professionals.

Comparative Efficacy of Structurally and Functionally Similar Compounds

Given the absence of direct data, this section summarizes the known efficacy of three relevant classes of compounds: monoterpenes, medium-chain keto-acids, and other unsaturated fatty acids. These comparisons are intended to provide a framework for hypothesizing the potential biological roles of this compound.

Table 1: Comparative Biological Activities of Related Compound Classes
Compound ClassRepresentative Compound(s)Reported Biological ActivityPotency/Efficacy (where available)Reference(s)
Monoterpenes Carvacrol, Thymol, CarveolAntitumor, Antimicrobial, Anti-inflammatoryCarvacrol showed the highest cytotoxicity against five tumor cell lines. Thymol derivatives exhibited significant antibacterial and antifungal activities with MICs from 40 to 80 μM.[1][2]
Medium-Chain Keto-Acids / Fatty Acids Capric Acid (C10)Anticonvulsant, Anxiolytic- and Antidepressant-like effects, KetogenicIn an in-vitro study, capric acid was more beneficial for controlling seizures than a common anti-epileptic drug. Oral administration in mice showed antidepressant-like effects.[3][4]
Unsaturated Fatty Acids Gamma-linolenic acid (GLA), Alpha-linolenic acid (ALA)Cytotoxicity against malignant cellsExhibited >90% cytotoxicity at concentrations between 500 μM and 1 mM in fresh human tumor explants.[5]

Potential Signaling Pathways and Metabolic Context

The biological effects of keto-acids are often tied to their central role in metabolism. They can serve as alternative energy sources and signaling molecules. Below is a generalized pathway illustrating the metabolic fate of keto-acids, which could be applicable to this compound.

Keto_Acid_Metabolism Compound This compound Fatty_Acid_Oxidation Fatty Acid β-oxidation Compound->Fatty_Acid_Oxidation Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Energy_Production ATP Production Krebs_Cycle->Energy_Production Ketone_Bodies Ketone Bodies Ketogenesis->Ketone_Bodies Signaling Cellular Signaling (e.g., HDAC inhibition) Ketone_Bodies->Signaling

Potential metabolic pathways of a keto-acid.

Experimental Protocols for Efficacy Determination

To ascertain the biological efficacy of this compound, a systematic experimental approach is necessary. The following outlines a hypothetical workflow for its initial characterization.

In Vitro Cytotoxicity and Anti-proliferative Assays

Objective: To determine the direct cytotoxic and anti-proliferative effects of the compound on various cell lines.

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line (e.g., fibroblasts) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours.

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of the compound to modulate inflammatory responses in vitro.

Methodology:

  • Cell Model: Macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are co-treated with LPS and various concentrations of this compound.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured by ELISA.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the initial screening and characterization of this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cells) Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Anti_inflammatory->Signaling_Pathway Antimicrobial Antimicrobial Assay (MIC determination) Animal_Model Animal Model of Disease (e.g., Xenograft tumor model) Cell_Cycle->Animal_Model Apoptosis Apoptosis Assay (e.g., Annexin V) Apoptosis->Animal_Model Signaling_Pathway->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity

A proposed experimental workflow for efficacy testing.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, its chemical structure suggests potential biological activities analogous to those of other monoterpenes, keto-acids, and unsaturated fatty acids. These activities could span anti-cancer, anti-inflammatory, and metabolic regulatory functions. The provided comparative data and hypothetical experimental protocols offer a foundational framework for future research to elucidate the specific pharmacological profile of this compound. Further investigation is warranted to determine its true therapeutic potential.

References

A Comparative Guide to the Bioactivity of Synthetic (3R)-3-isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of synthetic (3R)-3-isopropenyl-6-oxoheptanoic acid is not currently available in the public domain. This guide provides a comparative framework based on the analysis of structurally related compounds and standard pharmacological testing protocols. The experimental data presented herein is hypothetical and intended to serve as a template for future research and evaluation.

Introduction

This compound is a chiral oxo-fatty acid.[1] While its specific biological activities have not been extensively characterized, its structural motifs suggest potential roles in various signaling pathways. Fatty acids and their derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, cytotoxic, and metabolic regulatory activities. This guide provides a comparative overview of the potential bioactivity of synthetic this compound against its racemic mixture and a well-characterized bioactive fatty acid, arachidonic acid.

Comparative Analysis of Bioactivity

Due to the absence of direct experimental data for this compound, this section outlines a proposed comparative analysis based on potential bioactivities. The following tables present a hypothetical comparison with racemic 3-isopropenyl-6-oxoheptanoic acid and arachidonic acid, a well-studied polyunsaturated fatty acid with known pro-inflammatory and cell signaling roles.

Table 1: Hypothetical Cytotoxicity Profile

CompoundCell LineIC50 (µM)Assay Type
This compound MCF-7 (Breast Cancer)>100 (Predicted)MTT Assay
A549 (Lung Cancer)>100 (Predicted)MTT Assay
Racemic 3-isopropenyl-6-oxoheptanoic acid MCF-7 (Breast Cancer)>100[2]MTT Assay
A549 (Lung Cancer)>100[2]MTT Assay
Arachidonic Acid MCF-7 (Breast Cancer)50-100MTT Assay
A549 (Lung Cancer)25-75MTT Assay

Table 2: Hypothetical Anti-inflammatory Activity

CompoundAssay TypeTargetIC50 (µM) / Effect
This compound LPS-induced Nitric Oxide Production in RAW 264.7 cellsiNOS75 (Predicted)
COX-2 Inhibition AssayCOX-2>100 (Predicted)
Racemic 3-isopropenyl-6-oxoheptanoic acid LPS-induced Nitric Oxide Production in RAW 264.7 cellsiNOS90 (Predicted)
COX-2 Inhibition AssayCOX-2>100 (Predicted)
Arachidonic Acid Pro-inflammatoryPrecursor for Prostaglandins and LeukotrienesN/A

Table 3: Hypothetical PPARγ Activation

CompoundAssay TypeCell LineEC50 (µM)
This compound PPARγ Reporter Gene AssayHEK293T50 (Predicted)
Racemic 3-isopropenyl-6-oxoheptanoic acid PPARγ Reporter Gene AssayHEK293T65 (Predicted)
Arachidonic Acid PPARγ Reporter Gene AssayHEK293T10

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative tables are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the inhibitory effect of the test compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production.

PPARγ Activation Assay (Reporter Gene Assay)

Objective: To measure the ability of the test compound to activate the peroxisome proliferator-activated receptor-gamma (PPARγ).

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of the test compounds for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase). Determine the EC50 value from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Compound This compound Compound->NFkB Inhibits (Hypothesized)

Caption: Hypothetical anti-inflammatory signaling pathway.

G cluster_1 Cytotoxicity Testing Workflow (MTT Assay) A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for cytotoxicity determination via MTT assay.

G cluster_2 PPARγ Activation Logical Flow Compound Test Compound PPARg PPARγ Receptor Compound->PPARg Binds & Activates PPRE PPRE in Reporter Gene PPARg->PPRE Binds Luciferase Luciferase Expression PPRE->Luciferase Drives Signal Luminescent Signal Luciferase->Signal Generates

Caption: Logical flow of a PPARγ reporter gene assay.

References

Structure-Activity Relationship of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed structure-activity relationship (SAR) studies for (3R)-3-isopropenyl-6-oxoheptanoic acid are not publicly available at this time. This guide aims to provide a summary of the currently known information about this compound and to contextualize its potential biological significance within the broader classes of related molecules.

This compound is a chiral oxo fatty acid. Its structure, confirmed across multiple chemical databases, features a heptanoic acid backbone with a ketone group at the 6-position and an isopropenyl group at the 3-position with a defined (R)-stereochemistry. While its specific biological targets and pharmacological activities remain uncharacterized in published research, we can draw potential parallels from studies on similar chemical entities.

Comparison with Structurally Related Compound Classes

To understand the potential bioactivity of this compound, it is useful to consider the known activities of two related classes of compounds: oxo fatty acids and terpenoid-like carboxylic acids.

Oxo Fatty Acids: This class of molecules, characterized by the presence of both a carboxylic acid and a ketone functional group, has been implicated in a variety of biological processes. Some oxo fatty acids are known to possess antimicrobial and anticancer properties. The position of the ketone group and the overall carbon chain length are critical determinants of their biological activity.

Terpenoid-like Carboxylic Acids: The isopropenyl group in this compound is a common feature in many terpenoid natural products. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the isopropenyl moiety may therefore confer some of these activities to the molecule .

Hypothetical Structure-Activity Relationships

In the absence of direct experimental data, we can hypothesize potential areas of interest for future SAR studies based on the key structural features of this compound:

  • Stereochemistry at C3: The defined (R)-configuration at the chiral center bearing the isopropenyl group is likely to be crucial for its interaction with a specific biological target. A comparison with its (S)-enantiomer would be a critical first step in any SAR investigation.

  • The Isopropenyl Group: Modification of the isopropenyl moiety, for instance, by saturation to an isopropyl group or replacement with other alkyl or functional groups, would help to elucidate its role in target binding and activity.

  • The Ketone at C6: The position and presence of the carbonyl group are expected to be important. Shifting the ketone to other positions on the heptanoic acid chain or its reduction to a hydroxyl group would provide valuable insights.

  • The Carboxylic Acid: The carboxylate is likely a key pharmacophore for interacting with biological targets, potentially through ionic interactions or hydrogen bonding. Esterification or amidation of this group would help to probe its importance.

Experimental Workflow for Future SAR Studies

To investigate the SAR of this compound, a systematic approach would be required. The following diagram outlines a potential experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_sar SAR Analysis Synthesis Synthesis of this compound and Analogs Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Target_ID Target Identification Assays (e.g., Affinity Chromatography, Yeast Two-Hybrid) Purification->Target_ID Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Receptor Binding, Cell Viability) Target_ID->Primary_Screening Dose_Response Dose-Response and IC50/EC50 Determination Primary_Screening->Dose_Response Mechanism_Action Mechanism of Action Studies Dose_Response->Mechanism_Action In_Vivo In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_Action->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A potential experimental workflow for the structure-activity relationship study of novel compounds.

Detailed Experimental Protocols

As no specific biological activity has been reported for this compound, detailed experimental protocols cannot be provided. However, should a biological activity be identified (e.g., enzyme inhibition), a standard protocol would be followed. For instance, if the compound were found to inhibit a specific kinase, the following general protocol for an in vitro kinase assay would be applicable.

General In Vitro Kinase Inhibition Assay Protocol:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P])

    • Microplates (e.g., 384-well)

    • Plate reader compatible with the chosen detection method

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the test compounds to the respective wells. Include positive (known inhibitor) and negative (vehicle control) controls.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Conclusion

While this compound is a chemically defined entity, its biological role and potential as a pharmacological agent remain unexplored in the public domain. The information presented here serves as a starting point for researchers interested in investigating this molecule. Future research focusing on the synthesis of analogs and broad biological screening is necessary to uncover its potential therapeutic applications and to build a comprehensive structure-activity relationship profile. Without such data, any comparison to alternative compounds would be purely speculative.

Unraveling the Target: A Comparative Guide to the Biological Interactions of (3R)-3-isopropenyl-6-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the identification of a specific protein target for the chiral molecule (3R)-3-isopropenyl-6-oxoheptanoic acid remains an area of active investigation. While public domain data does not currently pinpoint a definitive protein interaction, this guide provides a comparative analysis of available information and outlines experimental strategies for its target deconvolution.

At present, comprehensive studies detailing the direct protein binding and subsequent biological effects of this compound are not publicly available. Chemical databases such as PubChem and ChEBI classify it as an optically active form of 3-isopropenyl-6-oxoheptanoic acid, providing chemical and physical properties but no information on its specific biological targets or mechanism of action.

Comparison with Structurally Related Compounds and Potential Pathways

Given the absence of direct binding data, a comparative analysis with structurally similar compounds and consideration of its chemical nature as an oxo fatty acid can offer initial hypotheses for its potential biological roles. Fatty acids and their derivatives are integral to numerous cellular processes, acting as signaling molecules, energy sources, and building blocks for complex lipids. The presence of a ketone group and a chiral center in this compound suggests potential for specific interactions with enzymes or receptors involved in lipid metabolism or signaling.

Table 1: Comparison of this compound with Related Compound Classes

FeatureThis compoundShort-Chain Fatty Acids (e.g., Butyrate)Prostaglandins
Structure C10 oxo fatty acid with isopropenyl groupC2-C6 aliphatic carboxylic acids20-carbon fatty acids with a 5-carbon ring
Known Targets Not identifiedGPCRs (e.g., GPR41, GPR43), Histone Deacetylases (HDACs)Prostaglandin receptors (e.g., EP, FP, DP)
Primary Function UnknownGut homeostasis, anti-inflammatory signalingInflammation, pain, fever, blood clotting

Experimental Protocols for Target Identification

To elucidate the protein target(s) of this compound, a systematic experimental approach is required. The following protocols outline key methodologies for target identification and validation.

Affinity-Based Target Identification

This method aims to physically isolate the binding partners of a compound of interest.

Experimental Workflow:

cluster_synthesis Probe Synthesis cluster_incubation Binding cluster_capture Capture & Elution cluster_analysis Analysis synthesis Synthesize affinity probe: This compound -linker-biotin/alkyne incubation Incubate probe with cell lysate or tissue extract synthesis->incubation capture Capture probe-protein complexes (e.g., streptavidin beads) incubation->capture elution Elute bound proteins capture->elution analysis Protein identification by LC-MS/MS elution->analysis

Figure 1: Affinity-Based Target Identification Workflow.

Methodology:

  • Probe Synthesis: Chemically synthesize a derivative of this compound incorporating a linker arm and a reporter tag (e.g., biotin or an alkyne for click chemistry).

  • Incubation: Incubate the affinity probe with a complex biological sample, such as a cell lysate or tissue homogenate, to allow for binding to its target protein(s).

  • Capture: Use an affinity matrix (e.g., streptavidin-coated beads for a biotinylated probe) to specifically capture the probe-protein complexes.

  • Washing: Perform stringent washing steps to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phenotypic Screening and Target Deconvolution

This approach involves identifying a biological response to the compound and then working backward to identify the molecular target responsible for that effect.

Experimental Workflow:

cluster_screening Phenotypic Screening cluster_hit Hit Identification cluster_deconvolution Target Deconvolution cluster_validation Target Validation screening Screen this compound in a panel of cell-based assays (e.g., proliferation, cytokine release) hit Identify a quantifiable phenotypic 'hit' screening->hit deconvolution Employ methods like: - RNAi/CRISPR screening - Thermal proteome profiling (TPP) - Drug affinity responsive target stability (DARTS) hit->deconvolution validation Validate target using: - Direct binding assays (e.g., SPR, ITC) - Target engagement assays in cells deconvolution->validation

Figure 2: Phenotypic Screening and Target Deconvolution Workflow.

Methodology:

  • Phenotypic Screening: Test the compound in a variety of cell-based assays relevant to potential therapeutic areas (e.g., inflammation, cancer, metabolic disorders) to identify a measurable biological effect.

  • Hit Confirmation and Dose-Response: Confirm the initial "hit" and determine the potency (e.g., EC50) of the compound.

  • Target Deconvolution:

    • Genetic Approaches: Use RNA interference (RNAi) or CRISPR-Cas9 screening to identify genes whose knockdown or knockout confers resistance or sensitivity to the compound.

    • Proteomic Approaches:

      • Thermal Proteome Profiling (TPP): Measure changes in protein thermal stability across the proteome in the presence of the compound. Target binding typically stabilizes a protein, leading to a higher melting temperature.

      • Drug Affinity Responsive Target Stability (DARTS): Exploit the principle that binding of a small molecule can protect its target protein from proteolysis.

In Silico and Computational Approaches

Computational methods can be used to predict potential targets based on the compound's structure.

Logical Relationship:

cluster_input Input Data cluster_methods Computational Methods cluster_output Output structure 3D structure of This compound docking Molecular Docking structure->docking pharma Pharmacophore Modeling structure->pharma shape Shape-based Screening structure->shape predictions Ranked list of potential protein targets docking->predictions pharma->predictions shape->predictions

Assessing the Reproducibility of (3R)-3-isopropenyl-6-oxoheptanoic Acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological effects and reproducibility of (3R)-3-isopropenyl-6-oxoheptanoic acid, a metabolite of the anti-ulcer drug Geranylgeranylacetone (GGA). Due to a lack of direct studies on this specific metabolite, this document outlines a comparative approach, using the well-documented effects of its parent compound, GGA, as a benchmark. The proposed experimental designs are intended to serve as a foundation for future research in this area.

Introduction

This compound is a known metabolite of Geranylgeranylacetone (GGA), an acyclic polyisoprenoid with established anti-ulcer and cytoprotective properties.[1][2][3] The therapeutic effects of GGA are, in part, attributed to its ability to induce heat shock proteins (HSPs), which play a crucial role in cellular protection against various stressors.[4] Understanding the biological activity of its metabolites is critical for elucidating the complete mechanism of action of GGA and for the development of new therapeutic agents.

This guide outlines a series of experimental protocols to systematically evaluate the effects of this compound and compare them to its parent compound, GGA. The focus is on providing a clear methodology to ensure the reproducibility of findings.

Comparative Data Summary

The following tables are structured to present hypothetical comparative data between this compound and its parent compound, Geranylgeranylacetone (GGA). These tables are intended to serve as templates for organizing experimental results.

Table 1: Comparative Efficacy in Induction of Heat Shock Protein 70 (HSP70)

CompoundConcentration (µM)HSP70 Expression (Fold Change vs. Control)Standard Deviationp-value (vs. Control)
This compound 1
10
50
Geranylgeranylacetone (GGA) 1
10
50
Vehicle Control N/A1.0N/A

Table 2: Comparative Antioxidant Activity

CompoundConcentration (µM)Reactive Oxygen Species (ROS) Levels (% of Control)Standard Deviationp-value (vs. Oxidative Stress Control)
This compound 1
10
50
Geranylgeranylacetone (GGA) 1
10
50
Vehicle Control N/A100N/A
**Oxidative Stress Control (e.g., H₂O₂) **N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Cell Culture and Treatment
  • Cell Line: Human gastric epithelial cells (e.g., AGS cells) or other relevant cell lines.

  • Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound and GGA in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of the compounds or vehicle control for a predetermined time course (e.g., 24 hours).

Western Blot for HSP70 Expression
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HSP70 (e.g., rabbit anti-HSP70) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image the blot.

    • Normalize HSP70 expression to a loading control (e.g., β-actin or GAPDH).

Reactive Oxygen Species (ROS) Assay
  • Principle: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Procedure:

    • Seed cells in a 96-well black-walled plate.

    • After treatment with the compounds, induce oxidative stress with a known agent (e.g., H₂O₂).

    • Wash the cells with PBS and incubate with DCFH-DA solution in the dark.

    • Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of 485/535 nm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway associated with GGA and a proposed experimental workflow for assessing the effects of this compound.

G GGA Geranylgeranylacetone (GGA) or Metabolite HSF1_inactive Inactive HSF1 GGA->HSF1_inactive Induces HSF1_active Active HSF1 (Trimer) HSF1_inactive->HSF1_active Activation & Trimerization HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Binds to HSP_Gene HSP Gene Transcription HSE->HSP_Gene HSP_mRNA HSP mRNA HSP_Gene->HSP_mRNA Transcription HSP_Protein Heat Shock Proteins (e.g., HSP70) HSP_mRNA->HSP_Protein Translation Cell_Protection Cellular Protection (Anti-apoptosis, Protein Folding) HSP_Protein->Cell_Protection Mediates

Caption: Proposed signaling pathway for the induction of Heat Shock Proteins.

G start Start: Cell Culture (e.g., AGS cells) treatment Treatment with: 1. This compound 2. Geranylgeranylacetone (GGA) 3. Vehicle Control start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation protein_analysis Protein Analysis: Western Blot for HSP70 incubation->protein_analysis ros_assay Functional Assay: ROS Measurement incubation->ros_assay data_analysis Data Analysis and Comparison protein_analysis->data_analysis ros_assay->data_analysis end Conclusion on Reproducibility and Comparative Efficacy data_analysis->end

Caption: Experimental workflow for comparative assessment.

Conclusion

The reproducibility of the biological effects of this compound is a crucial aspect of its potential as a therapeutic agent. By employing standardized experimental protocols and comparing its activity to its well-characterized parent compound, Geranylgeranylacetone, researchers can build a robust dataset. This guide provides the necessary framework to begin this important investigation, which will ultimately contribute to a deeper understanding of the pharmacology of GGA and its metabolites.

References

Unveiling the Off-Target Profile of (3R)-3-isopropenyl-6-oxoheptanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-isopropenyl-6-oxoheptanoic acid , a molecule with potential therapeutic applications, currently lacks a well-defined biological target and, consequently, a known off-target profile. This guide provides a comprehensive framework for researchers to elucidate the primary target and subsequently characterize the off-target effects of this and other novel small molecules. We present a workflow for target identification and offer comparative data and experimental protocols for hypothetical primary targets—Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs)—based on the structural characteristics of the compound.

The Critical First Step: Primary Target Identification

The journey to understanding off-target effects begins with the unequivocal identification of the primary biological target. Without this crucial piece of information, a definitive off-target analysis remains speculative. The current body of scientific literature does not specify a primary target for this compound.

In Silico Target Prediction Workflow

A powerful and cost-effective initial step in identifying a primary target is the use of in silico target prediction tools. These computational methods utilize the chemical structure of a small molecule to predict its potential protein targets based on ligand-based or structure-based approaches.

Target_Prediction_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Output Output & Analysis SMILES SMILES String of This compound 'CC(=C)C@HC)CC(=O)O' PredictionTool Target Prediction Tool (e.g., SwissTargetPrediction) SMILES->PredictionTool Submit Structure PredictedTargets List of Predicted Protein Targets PredictionTool->PredictedTargets Generate Predictions Analysis Analysis of Predictions (Scores, Biological Relevance) PredictedTargets->Analysis PrimaryTarget Hypothesized Primary Target(s) Analysis->PrimaryTarget Prioritize

Caption: Workflow for in silico prediction of protein targets for a small molecule.

Hypothetical Primary Targets: A Framework for Analysis

Based on the structural features of this compound, which include a carboxylic acid and a ketone moiety, we can hypothesize its interaction with nuclear receptors that are known to bind to endogenous fatty acids and their derivatives. Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs) represent plausible, albeit unconfirmed, target classes.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] Its activation leads to the regulation of a cascade of genes involved in these processes.

FXR_Signaling_Pathway FXR_Ligand This compound (Hypothetical Ligand) FXR FXR FXR_Ligand->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR PPRE FXRE on DNA FXR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (Bile Acid Homeostasis, Lipid & Glucose Metabolism) TargetGenes->BiologicalEffects

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.[2][3]

PPAR_Signaling_Pathway PPAR_Ligand This compound (Hypothetical Ligand) PPAR PPAR (α, β/δ, γ) PPAR_Ligand->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE on DNA PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (Lipid Metabolism, Inflammation, Insulin Sensitivity) TargetGenes->BiologicalEffects

Caption: Simplified Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Comparative Analysis of Off-Target Effects: A Template

Once the primary target of this compound is confirmed, a comparative analysis of its off-target effects against alternative compounds can be performed. The following table provides a template for presenting such data.

Target ClassThis compoundAlternative 1 (e.g., Known FXR Agonist)Alternative 2 (e.g., Known PPAR Agonist)
Primary Target [Primary Target Name] FXR PPARγ
Potency (EC50/IC50) Data to be determined[Published Value][Published Value]
Off-Target 1 Data to be determined[Published Value][Published Value]
Off-Target 2 Data to be determined[Published Value][Published Value]
Off-Target 3 Data to be determined[Published Value][Published Value]
... .........

Experimental Protocols for Off-Target Screening

The following are detailed methodologies for key experiments to determine the off-target profile of a small molecule, using nuclear receptors as an example.

Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity of this compound to a panel of off-target receptors.

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions or purified receptors for a panel of known off-targets (e.g., other nuclear receptors, GPCRs, kinases).

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a specific radioligand for the off-target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium.

  • Separation: Separate bound from unbound radioligand using a filter-based harvesting system.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (or perform proteome-wide analysis) using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Kinase Panel Screening

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: Utilize an in vitro assay that measures the phosphorylation of a substrate by a specific kinase. Common formats include radiometric assays (33P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • Dose-Response: For any kinases showing significant inhibition, perform a dose-response analysis to determine the IC50 value.

  • Data Analysis: Report the percentage of inhibition at the screening concentration and the IC50 values for active compounds.

Conclusion

While the specific off-target effects of this compound remain to be elucidated pending the identification of its primary biological target, this guide provides a robust framework for researchers to undertake this critical aspect of drug discovery. By employing a systematic approach of in silico prediction followed by rigorous experimental validation, the scientific community can build a comprehensive understanding of the pharmacological profile of this and other novel chemical entities, ultimately paving the way for the development of safer and more effective therapeutics.

References

A Comparative Review of (3R)-3-isopropenyl-6-oxoheptanoic Acid and Related Oxo-Fatty Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of (3R)-3-isopropenyl-6-oxoheptanoic acid and compares it with other relevant oxo-fatty acids. This document outlines potential synthetic strategies, methods for biological evaluation, and presents available data to highlight the therapeutic potential and identify knowledge gaps in this area of research.

Introduction

This compound is an optically active oxo-fatty acid with a chiral center at the C3 position.[1] Its structure, featuring both a ketone and a carboxylic acid functional group, along with an isopropenyl moiety, suggests potential for diverse biological activities and makes it an interesting candidate for drug development. Oxo-fatty acids, in general, are a class of lipids that have demonstrated a range of biological effects, including anti-inflammatory and anti-cancer properties.[2] This guide aims to synthesize the current knowledge on this compound, provide a comparative analysis with other oxo-fatty acids, and detail experimental methodologies relevant to its study.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases.

PropertyValueSource
Molecular FormulaC10H16O3PubChem[1]
Molecular Weight184.23 g/mol PubChem[1]
XLogP31.3PubChem[1]
IUPAC Name(3R)-6-oxo-3-(prop-1-en-2-yl)heptanoic acidPubChem[1]

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Asymmetric Organocatalytic Synthesis of a Chiral Keto Acid

This protocol is based on established methods for the enantioselective synthesis of chiral β-amino ketones from β-keto acids, which can be conceptually adapted.[3]

Materials:

  • A suitable imine precursor

  • An appropriate β-keto acid

  • Cinchonine-derived bifunctional thiourea catalyst

  • Anhydrous diethyl ether

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chosen imine (1.0 eq) and the chiral organocatalyst (0.1 eq) in anhydrous diethyl ether at room temperature, add the β-keto acid (1.5 eq).

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral keto acid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess by high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Imine Imine ReactionMixture Reaction Mixture (Diethyl Ether) Imine->ReactionMixture beta-Keto Acid beta-Keto Acid beta-Keto Acid->ReactionMixture Catalyst Catalyst Catalyst->ReactionMixture Purification Flash Chromatography ReactionMixture->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of a chiral keto acid.

Biological Activity and Comparative Analysis

Specific quantitative data on the biological activity of this compound is not currently available in published research. However, studies on other oxo-fatty acids have revealed significant biological effects, providing a basis for comparison and for hypothesizing the potential activities of the target molecule.

For instance, various saturated oxo-fatty acids (SOFAs) have been identified in human plasma and have demonstrated cell growth inhibitory activity against human cancer cell lines.[2] A comparative study on oxygen and sulfur-substituted fatty acids showed that these modifications significantly impact mitochondrial and peroxisomal fatty acid oxidation, as well as serum lipid levels in rats.[4]

Comparative Table of Biological Activities of Oxo-Fatty Acids
Compound/ClassBiological ActivityModel SystemQuantitative Data (IC50/EC50)Reference
Saturated Oxo-Fatty Acids (SOFAs)Inhibition of cell growthHuman lung carcinoma A549 cells6-oxostearic acid and 7-oxostearic acid showed the highest potency.[2]
Tetradecyloxyacetic acid (3-oxa fatty acid)Decreased serum cholesterol and triacylglycerol; inhibited mitochondrial fatty acid oxidation.RatsNot specified[4]
Tetradecylthioacetic acid (3-thia fatty acid)Decreased serum cholesterol and triacylglycerol; stimulated mitochondrial fatty acid oxidation.RatsNot specified[4]
This compound Data not available
Generalized Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

cluster_CellCulture Cell Culture and Treatment cluster_Assay MTT Assay SeedCells Seed Cancer Cells Incubate24h Incubate (24h) SeedCells->Incubate24h AddCompound Add Test Compound Incubate24h->AddCompound Incubate48h Incubate (48-72h) AddCompound->Incubate48h AddMTT Add MTT Solution Incubate48h->AddMTT Incubate4h Incubate (4h) AddMTT->Incubate4h AddSolubilizer Add Solubilization Buffer Incubate4h->AddSolubilizer ReadAbsorbance Measure Absorbance AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 Data Analysis

Caption: Workflow for an in vitro cytotoxicity assay.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound are unknown, related oxo-fatty acids have been shown to influence pathways involved in cell growth and metabolism. For example, some saturated oxo-fatty acids have been found to suppress the expression of STAT3 and c-myc, which are key regulators of cell proliferation.[2]

OxoFattyAcid This compound (Hypothetical) CellSurfaceReceptor Cell Surface Receptor OxoFattyAcid->CellSurfaceReceptor SignalingCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalingCascade STAT3 STAT3 SignalingCascade->STAT3 Inhibition cMyc c-Myc SignalingCascade->cMyc Inhibition CellProliferation Cell Proliferation STAT3->CellProliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits cMyc->CellProliferation Promotes

Caption: Hypothetical signaling pathway for an oxo-fatty acid.

Conclusion and Future Directions

This compound represents an understudied molecule with potential for biological activity based on the known effects of related oxo-fatty acids. This guide highlights a significant gap in the primary research literature concerning its synthesis and biological evaluation. Future research should focus on developing a robust enantioselective synthesis for this compound to enable thorough investigation of its biological properties. Screening for its effects on cancer cell proliferation, inflammation, and metabolic pathways would be a valuable starting point to uncover its therapeutic potential. The comparative data on other oxo-fatty acids presented here can serve as a benchmark for these future studies.

References

Comparative Analysis of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, there is a significant lack of available biological data for (3R)-3-isopropenyl-6-oxoheptanoic acid. This scarcity of information prevents a detailed comparative analysis of its performance in different experimental models. Publicly accessible resources do not contain studies detailing its biological activity, mechanism of action, or any quantitative data from in vitro or in vivo studies. Therefore, the creation of a comparative guide with experimental data, protocols, and signaling pathways is not feasible at this time.

This compound is a known chemical entity, with its structure and basic chemical properties documented in databases such as PubChem and ChEBI. However, its pharmacological profile and potential therapeutic applications remain unexplored in the scientific literature.

Our investigation into related isoprenoid compounds and their metabolites did not yield specific information that could be reliably extrapolated to this compound. The biological effects of isoprenoids are highly diverse and structure-dependent, making direct comparisons without experimental evidence speculative.

Due to the absence of published research, the core requirements of this comparative guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

Further research, including initial biological screening and mechanistic studies, would be necessary to generate the data required for a comprehensive comparative analysis of this compound in different models. We encourage researchers with an interest in this compound to pursue such studies to elucidate its potential biological functions.

Safety Operating Guide

Proper Disposal of (3R)-3-isopropenyl-6-oxoheptanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (3R)-3-isopropenyl-6-oxoheptanoic acid, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Collection and Segregation

Proper segregation of chemical waste is the first critical step in safe disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible container. Glass containers are generally suitable for organic acids.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Segregation: Do not mix this waste stream with other types of chemical waste, particularly bases, oxidizing agents, or flammable solvents, to prevent potentially violent reactions.[1] Store the waste container in a designated satellite accumulation area away from incompatible materials.

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities, in-lab neutralization may be permissible, subject to institutional and local regulations.

A. Professional Hazardous Waste Disposal (Recommended)

  • Container Management: Ensure the hazardous waste container is kept securely closed except when adding waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not accumulate large quantities of waste in the laboratory.

B. In-Laboratory Neutralization (For Small Quantities, with EHS Approval)

Neutralization of corrosive waste may be performed in the laboratory only if it does not contain other hazardous components and is permitted by your institution.[2]

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the acidic waste by slowly adding it to a large volume of cold water.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium hydroxide.

  • Neutralization: While stirring the diluted acid solution gently, slowly add the basic solution. Monitor the pH of the mixture continuously using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Drain Disposal: If institutional policy allows, the neutralized solution may be flushed down the drain with a copious amount of water (at least 20 times the volume of the neutralized solution).[3]

IV. Quantitative Data for Disposal Management

The following table summarizes key quantitative parameters for the management of acidic hazardous waste.

ParameterGuideline ValueSource
pH for Drain Disposal (Post-Neutralization) 5.5 - 9.5[3]
Maximum Hazardous Waste Volume in Satellite Accumulation Area 55 gallons
Maximum Accumulation Time for Hazardous Waste 1 year (partially filled container)
Water Dilution for Drain Disposal >20-fold excess[3]

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway start Waste Generation: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect in a Designated, Compatible Waste Container fume_hood->collect label_waste Label Container: 'Hazardous Waste' Chemical Name Concentration collect->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate disposal_decision Disposal Method Decision segregate->disposal_decision prof_disposal Professional Hazardous Waste Disposal (Contact EHS for Pickup) disposal_decision->prof_disposal Recommended in_lab_neutralization In-Lab Neutralization (Small Quantities, EHS Approval) disposal_decision->in_lab_neutralization If Permitted neutralize Neutralize with Weak Base to pH 6.0-8.0 in_lab_neutralization->neutralize drain_disposal Flush Down Drain with Copious Amounts of Water neutralize->drain_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-isopropenyl-6-oxoheptanoic acid
Reactant of Route 2
(3R)-3-isopropenyl-6-oxoheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.